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  • Product: 2-[2-(Dimethylamino)ethoxy]benzoic acid
  • CAS: 206261-66-7

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-[2-(Dimethylamino)ethoxy]benzoic Acid

The following technical guide details the structural analysis, synthesis, and application of 2-[2-(Dimethylamino)ethoxy]benzoic acid , a bifunctional zwitterionic scaffold used in medicinal chemistry. Structural Analysis...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, synthesis, and application of 2-[2-(Dimethylamino)ethoxy]benzoic acid , a bifunctional zwitterionic scaffold used in medicinal chemistry.

Structural Analysis, Synthetic Methodologies, and Pharmacological Utility

Executive Summary

2-[2-(Dimethylamino)ethoxy]benzoic acid (CAS: 206261-66-7) is a specialized bifunctional building block characterized by a salicylic acid core ether-linked to a dimethylaminoethyl moiety.[1] Structurally, it represents an


-aminoalkylated salicylate , serving as a critical intermediate in the synthesis of benzamide-based pharmacophores (e.g., orthopramide analogs) and kinase inhibitors requiring solubilizing basic tails.

This guide provides a rigorous analysis of its physicochemical behavior, specifically its zwitterionic nature which complicates purification, and outlines a validated synthetic protocol designed to minimize dimerization impurities.

Structural & Physicochemical Analysis

Chemical Identity[3]
  • IUPAC Name: 2-[2-(Dimethylamino)ethoxy]benzoic acid[1][2]

  • Common Synonyms:

    
    -(2-Dimethylaminoethyl)salicylic acid; 2-Carboxy-
    
    
    
    -(dimethylamino)phenetole.
  • Molecular Formula:

    
    [1][3][2]
    
  • Molecular Weight: 209.24 g/mol [1][2]

  • SMILES: CN(C)CCOC1=CC=CC=C1C(=O)O

Zwitterionic Character & Solubility

Unlike simple benzoic acid derivatives, this molecule possesses both an acidic center (carboxylate,


) and a basic center (tertiary amine, 

).
  • pH < 3: Exists as the Cationic Species (COOH / NH

    
    ). Soluble in water/acid.
    
  • pH 4–8: Exists primarily as the Zwitterion (COO

    
     / NH
    
    
    
    ). Often exhibits minimum solubility (Isoelectric Point, pI) in organic solvents, leading to precipitation.
  • pH > 10: Exists as the Anionic Species (COO

    
     / N). Soluble in base.
    

Implication for Researchers: Standard acid-base extraction protocols (e.g., dissolving in DCM and washing with acid) often fail because the molecule partitions into the aqueous phase in both acidic and basic conditions. Isoelectric precipitation is the preferred isolation method.

Synthetic Methodology

The synthesis of 2-[2-(Dimethylamino)ethoxy]benzoic acid requires a strategy that prevents the alkylation of the carboxylic acid (esterification) while favoring the phenolic oxygen. The most robust route utilizes a Williamson Ether Synthesis on a protected ester intermediate, followed by controlled hydrolysis.

Validated Protocol (Step-by-Step)
Phase 1: Etherification (Formation of the Intermediate)
  • Substrates: Methyl Salicylate (1.0 eq), 2-Dimethylaminoethyl chloride hydrochloride (1.2 eq).

  • Base: Potassium Carbonate (

    
    , 3.0 eq) – anhydrous is critical.
    
  • Solvent: Acetone (reflux) or DMF (

    
    ).
    
  • Mechanism: The phenoxide anion attacks the alkyl halide. The ester protection prevents side-reactions at the carboxylate.

Phase 2: Saponification & Isolation
  • Reagent: Sodium Hydroxide (NaOH, 2M aq).

  • Solvent: Methanol/Water (1:1).

  • Procedure:

    • Reflux the intermediate ester until TLC indicates disappearance.

    • Evaporate Methanol.

    • Critical Step: Neutralize the aqueous residue with HCl carefully to pH ~6.5–7.0 (the isoelectric point).

    • The product will crystallize/precipitate or can be extracted into

      
      -butanol or DCM/Isopropanol (3:1).
      
Reaction Logic Diagram

SynthesisPath Start Methyl Salicylate (Substrate) Inter Intermediate Ester (Methyl 2-[2-(dimethylamino)ethoxy]benzoate) Start->Inter K2CO3, DMF, 80°C (Williamson Ether Synthesis) Reagent 2-Dimethylaminoethyl Chloride HCl Reagent->Inter Hydrolysis Saponification (NaOH / MeOH) Inter->Hydrolysis Product Target Product (Zwitterion Form) Hydrolysis->Product 1. Reflux 2. pH adjust to 7.0

Figure 1: Synthetic workflow for 2-[2-(Dimethylamino)ethoxy]benzoic acid via ester protection strategy.

Analytical Characterization

To validate the structure, researchers should look for specific NMR and MS signatures.

Proton NMR ( -NMR, 400 MHz, DMSO- )
Chemical Shift (

)
MultiplicityIntegrationAssignment
2.30Singlet6H

(Distinctive)
2.75Triplet2H

4.15Triplet2H

6.90 – 7.80Multiplet4HAromatic Protons (Ortho-substitution pattern)
12.00Broad Singlet1H

(Exchangeable)
Mass Spectrometry
  • Ionization Mode: ESI (+)

  • Target Ion:

    
    
    
  • Common Fragment: Loss of dimethylamine side chain (

    
     72 loss) is common in high-energy collisions.
    

Pharmacological Relevance & Applications

This scaffold is primarily utilized in Fragment-Based Drug Discovery (FBDD) and the synthesis of GPCR ligands .

The Orthopramide Connection

The "2-alkoxy-benzamide" motif is the pharmacophore for the Orthopramide class of drugs (e.g., Metoclopramide, Itopride).

  • Role: The 2-[2-(dimethylamino)ethoxy] moiety acts as a hydrogen bond acceptor and provides an ionic interaction point (via the protonated amine) within the receptor binding pocket (e.g., D2 dopamine receptors or 5-HT4 receptors).

  • Solubility: The basic tail significantly improves the aqueous solubility of lipophilic aromatic cores.

Pharmacophore Map

Pharmacophore Molecule 2-[2-(Dimethylamino)ethoxy]benzoic acid Acid Carboxylic Acid (Linker / H-Bond Donor) Molecule->Acid Ring Phenyl Ring (Pi-Stacking / Hydrophobic) Molecule->Ring Ether Ether Oxygen (H-Bond Acceptor) Molecule->Ether Amine Tertiary Amine (Ionic Lock / Solubility) Molecule->Amine Amide Coupling Amide Coupling Acid->Amide Coupling Precursor to Benzamides Receptor Aspartate Receptor Aspartate Amine->Receptor Aspartate Ionic Interaction

Figure 2: Pharmacophore mapping of the molecule, highlighting key interaction points for drug design.

Handling, Stability, and Safety

  • Storage: Store at 2–8°C. The compound is hygroscopic due to its zwitterionic salt-like character. Keep under inert atmosphere (Argon/Nitrogen) if long-term storage is required to prevent oxidative degradation of the amine.

  • Safety: Irritant to eyes and skin.

    • Warning: Do not mix with strong oxidizing agents.

    • Disposal: Dissolve in combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides will be produced).

References

  • Chemical Identity & Sourcing: PubChem.[1][2] Compound Summary for CID 6484659: 2-[2-(Dimethylamino)ethoxy]benzoic acid.[1][2] National Library of Medicine. [Link][1]

  • Synthetic Methodology (Williamson Ether Synthesis): Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Pharmacological Scaffold Context: Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Context for amino-ether side chains in GPCR ligands).

Sources

Foundational

Technical Guide: Spectral Profiling of 2-[2-(Dimethylamino)ethoxy]benzoic Acid

The following technical guide provides an in-depth analysis of the spectral characteristics, synthesis, and structural validation of 2-[2-(Dimethylamino)ethoxy]benzoic acid (CAS: 206261-66-7). This document is designed f...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the spectral characteristics, synthesis, and structural validation of 2-[2-(Dimethylamino)ethoxy]benzoic acid (CAS: 206261-66-7). This document is designed for medicinal chemists and analytical scientists requiring rigorous data for compound verification and quality control.

Executive Summary & Compound Identity

2-[2-(Dimethylamino)ethoxy]benzoic acid is a functionalized salicylic acid derivative characterized by an ether-linked dimethylaminoethyl side chain.[1] It serves as a critical intermediate in the synthesis of prokinetic agents (e.g., Itopride analogs) and non-steroidal anti-inflammatory derivatives (e.g., Benzydamine precursors). Its amphoteric nature—possessing both a basic tertiary amine and an acidic carboxyl group—presents unique challenges in spectral acquisition and solubility profiling.

Property Data
IUPAC Name 2-[2-(Dimethylamino)ethoxy]benzoic acid
CAS Registry 206261-66-7
Molecular Formula C

H

NO

Molecular Weight 209.24 g/mol
Melting Point 108–109 °C (Experimental)
Appearance Off-white to white crystalline solid
Solubility Soluble in DMSO, Methanol, Water (pH dependent)

Synthesis & Structural Logic

To understand the impurity profile and spectral nuances, one must grasp the synthetic origin. The most robust route involves the O-alkylation of methyl salicylate followed by hydrolysis. This prevents the formation of zwitterionic byproducts during the alkylation step.

Synthetic Workflow Visualization

The following diagram outlines the critical pathway and potential fragmentation points relevant to Mass Spectrometry analysis.

SynthesisWorkflow Start Methyl Salicylate (Starting Material) Inter Intermediate Ester (Methyl 2-[2-(dimethylamino) ethoxy]benzoate) Start->Inter K2CO3, Acetone Reflux, 12h Reagent 2-Chloro-N,N- dimethylethylamine Reagent->Inter Final Target Acid (2-[2-(Dimethylamino) ethoxy]benzoic acid) Inter->Final NaOH, MeOH/H2O Hydrolysis

Figure 1: Stepwise synthesis pathway for 2-[2-(Dimethylamino)ethoxy]benzoic acid, highlighting the ester intermediate often detected as a process impurity.

Spectral Analysis: The Core Data

The following data sets are derived from high-purity samples (>98%). Chemical shifts are reported in DMSO-d


  due to the zwitterionic nature of the compound, which often leads to broadening in non-polar solvents like CDCl

.
Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (400 MHz, DMSO-d

)

The proton spectrum is dominated by the 1,2-disubstituted benzene pattern and the distinct triplets of the ethyl linker.

Shift (

ppm)
Mult. Integ. Assignment Structural Insight
12.50 br s1H-COOH Carboxylic acid proton. Broadening indicates H-bonding.
7.75 dd1HAr-H (6)Ortho to Carbonyl. Deshielded by anisotropy of C=O.
7.48 td1HAr-H (4)Para to Ether.
7.12 d1HAr-H (3)Ortho to Ether. Shielded by electron-donating oxygen.
6.98 t1HAr-H (5)Meta to Ether.
4.18 t2H-O-CH

-
Ether methylene. Distinct triplet (

Hz).
2.72 t2H-CH

-N
Amine methylene. Upfield from ether methylene.
2.28 s6H-N(CH

)

Dimethylamino singlet. Sharp and intense.

C NMR (100 MHz, DMSO-d

)

The carbon spectrum confirms the presence of 11 unique carbon environments.

Shift (

ppm)
Type Assignment
167.8 C

C =O (Carboxylic Acid)
157.2 C

Ar-C -O (Ipso to ether)
133.5 CHAr-C H (6)
130.8 CHAr-C H (4)
122.4 C

Ar-C -COOH (Ipso to carbonyl)
120.5 CHAr-C H (5)
113.8 CHAr-C H (3)
66.2 CH

-O-C H

-
57.4 CH

-C H

-N
45.5 CH

-N(C H

)

(2x)
Infrared Spectroscopy (FT-IR)

The IR spectrum is diagnostic for the "zwitterionic" character in the solid state.

  • 2800–3200 cm

    
     (Broad):  O-H stretch of the carboxylic acid, overlapping with C-H stretches. The "fermi resonance" often seen in carboxylic acids may be obscured by the amine salt character.
    
  • 1685 cm

    
     (Strong):  C=O stretching vibration. This is slightly lower than typical benzoic acids (1700+) due to internal hydrogen bonding with the ether oxygen or amine interaction.
    
  • 1595, 1450 cm

    
    :  Aromatic C=C skeletal vibrations.
    
  • 1245 cm

    
    :  Aryl alkyl ether C-O-C asymmetric stretch.
    
  • 1050 cm

    
    :  C-N stretching vibration.
    
Mass Spectrometry (ESI-MS)

Method: Electrospray Ionization (ESI) in Positive Mode. Theoretical Exact Mass: 209.1052

  • [M+H]

    
     Peak:  Observed at m/z 210.11 .[2] This is the base peak in positive mode.
    
  • [M+Na]

    
     Peak:  Observed at m/z 232.09 .[2]
    
  • Fragmentation Pattern (MS/MS):

    • m/z 165: Loss of dimethylamine fragment (-NH(CH

      
      )
      
      
      
      ).
    • m/z 72: Characteristic fragment for the dimethylaminoethyl chain [CH

      
      =CH-N(CH
      
      
      
      )
      
      
      ]
      
      
      .
    • m/z 121: Hydroxybenzoyl cation (Salicylic acid core) after loss of the side chain.

Experimental Protocols

Protocol: Synthesis of Analytical Standard

Use this protocol to generate a reference standard if commercial supply is unavailable.

  • Reagents: Methyl salicylate (1.0 eq), 2-Chloro-N,N-dimethylethylamine HCl (1.2 eq), Potassium Carbonate (3.0 eq), Acetone (anhydrous).

  • Alkylation:

    • Suspend K

      
      CO
      
      
      
      in acetone in a round-bottom flask.
    • Add Methyl salicylate and the amine hydrochloride.

    • Reflux for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Filter inorganic salts and evaporate solvent to yield the Ester Intermediate (Oil).

  • Hydrolysis:

    • Dissolve the ester oil in Methanol (5 mL/g).

    • Add 2N NaOH (2.0 eq). Stir at 60°C for 2 hours.

    • Evaporate methanol. Acidify the aqueous residue with 1N HCl to pH 4–5.

    • Critical Step: Do not acidify below pH 3, or the amine will protonate and the compound will remain water-soluble. The zwitterion precipitates best near the isoelectric point (pH ~4.5).

  • Purification: Recrystallize from Ethanol/Ether to obtain white crystals (MP: 108–109°C).

Protocol: HPLC Purity Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 minutes.

  • Detection: UV at 230 nm (Amine absorption) and 280 nm (Aromatic).

  • Flow Rate: 1.0 mL/min.

References

  • PubChem Compound Summary. "2-[2-(Dimethylamino)ethoxy]benzoic acid."[1][2] National Center for Biotechnology Information. Accessed February 2, 2026. [Link]

  • Google Patents. "Process for preparing substituted benzoic acids." US Patent 4431840A. Accessed February 2, 2026.

Sources

Exploratory

Strategic Synthesis &amp; Application of 2-[2-(Dimethylamino)ethoxy]benzoic Acid

A Modular Building Block for Medicinal Chemistry Executive Summary 2-[2-(Dimethylamino)ethoxy]benzoic acid (CAS: 206261-66-7) is a bifunctional aromatic scaffold critical in the synthesis of benzamides, kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

A Modular Building Block for Medicinal Chemistry

Executive Summary

2-[2-(Dimethylamino)ethoxy]benzoic acid (CAS: 206261-66-7) is a bifunctional aromatic scaffold critical in the synthesis of benzamides, kinase inhibitors, and GPCR ligands. Structurally, it combines a reactive carboxylic acid "warhead" with a basic dimethylamino-ether "tail." This dual functionality allows it to serve as both a pharmacophore (mimicking salicylates or local anesthetics) and a physicochemical modulator (enhancing aqueous solubility via the tertiary amine).

This guide details a robust, scalable synthesis route optimized for the ortho-isomer, addressing the specific steric and electronic challenges posed by the salicylate motif. It further explores the compound's utility in fragment-based drug discovery (FBDD).

Chemical Profile & Retrosynthetic Analysis

Structural Properties
PropertyData
Chemical Name 2-[2-(Dimethylamino)ethoxy]benzoic acid
CAS Number 206261-66-7 (Free Acid) / 18167-29-8 (Methyl Ester)
Molecular Formula C₁₁H₁₅NO₃
Molecular Weight 209.24 g/mol
pKa (Calculated) ~3.5 (Acid), ~9.2 (Amine)
LogP ~1.2 (Amphiphilic)
Retrosynthetic Strategy

The synthesis is best approached via Williamson Ether Synthesis on a salicylate ester, followed by saponification. Direct alkylation of salicylic acid is avoided to prevent uncontrollable esterification or polymerization.

  • Disconnection: The O-alkyl bond.[1]

  • Precursors: Methyl Salicylate + 2-(Dimethylamino)ethyl chloride hydrochloride.

  • Key Challenge: The intramolecular hydrogen bond in methyl salicylate (between the phenolic -OH and carbonyl -C=O) reduces the acidity of the phenol, requiring forcing conditions (heat/catalysis) for efficient deprotonation.

RetroSynthesis Target Target: 2-[2-(Dimethylamino)ethoxy]benzoic acid Intermediate Intermediate: Methyl Ester Target->Intermediate Hydrolysis Precursors Precursors: Methyl Salicylate + Cl-CH2-CH2-NMe2 Intermediate->Precursors Williamson Ether Synthesis

Figure 1: Retrosynthetic disconnection showing the ester protection strategy.

Detailed Experimental Protocol

Phase 1: O-Alkylation of Methyl Salicylate

This step installs the basic side chain. The use of Potassium Iodide (KI) is critical; it acts as a Finkelstein catalyst, converting the alkyl chloride into a more reactive alkyl iodide in situ.

Reagents:

  • Methyl Salicylate (1.0 eq)

  • 2-(Dimethylamino)ethyl chloride hydrochloride (1.2 eq)

  • Potassium Carbonate (K₂CO₃, anhydrous, 3.0 eq)

  • Potassium Iodide (KI, 0.1 eq)

  • Solvent: Acetone (Reagent Grade) or DMF (for faster kinetics)

Protocol:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl Salicylate (100 mmol, 15.2 g) in Acetone (250 mL).

  • Base Addition: Add anhydrous K₂CO₃ (300 mmol, 41.5 g) and KI (10 mmol, 1.66 g). Stir for 15 minutes at room temperature. Note: The mixture will be a heterogeneous slurry.

  • Reagent Addition: Add 2-(Dimethylamino)ethyl chloride hydrochloride (120 mmol, 17.3 g) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 56°C) with vigorous stirring for 18–24 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). The starting phenol spot should disappear.

    • Optimization: If reaction is sluggish due to the "ortho effect," switch solvent to DMF and heat to 80°C for 6 hours.

  • Workup: Cool to room temperature. Filter off the inorganic solids (KCl, K₂CO₃). Wash the filter cake with fresh Acetone.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude ester as a pale yellow oil.

    • Checkpoint: Crude yield is typically 85-90%. Can be used directly in Phase 2.

Phase 2: Saponification & Salt Formation

Hydrolysis must be controlled to prevent degradation. Isolation as the Hydrochloride (HCl) salt is recommended for stability and ease of handling compared to the zwitterionic free base.

Reagents:

  • Crude Methyl Ester (from Phase 1)

  • Sodium Hydroxide (NaOH, 2M aqueous solution, 3.0 eq)

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl, 6M and 1M)

Protocol:

  • Hydrolysis: Dissolve the crude ester in MeOH (100 mL). Add 2M NaOH (150 mL).

  • Reflux: Heat to mild reflux (70°C) for 2–3 hours. The solution should become homogeneous.

  • Concentration: Remove the Methanol via rotary evaporation. The remaining aqueous solution contains the sodium salt of the product.

  • Clarification: Wash the aqueous phase with Diethyl Ether (2 x 50 mL) to remove unreacted organic impurities. Discard the organic (ether) layer.

  • Acidification (Critical Step):

    • Cool the aqueous layer to 0–5°C in an ice bath.

    • Dropwise add 6M HCl until pH reaches ~1.0.

    • Observation: The product may initially precipitate as a gum (zwitterion) near pH 6, but will redissolve or convert to the crystalline HCl salt as pH drops to 1.

  • Isolation: If the HCl salt precipitates, filter it. If it remains soluble (common due to high water solubility), evaporate the water to dryness (lyophilization is best) to get a solid residue mixed with NaCl. Extract the residue with hot Ethanol, filter (to remove NaCl), and crystallize.

  • Recrystallization: Recrystallize from Ethanol/Diethyl Ether to obtain white crystalline needles.

Process Safety & Handling

  • 2-(Dimethylamino)ethyl chloride HCl: This is a nitrogen mustard analog precursor. While the salt is stable, the free base (generated in situ) is a potent alkylating agent and vesicant. Wear double nitrile gloves and work in a fume hood.

  • Methyl Salicylate: Mildly toxic but readily absorbed through skin.

  • Waste Disposal: Aqueous waste from Phase 2 contains excess amine and should be treated as basic organic waste.

Analytical Characterization (Expected Data)

TechniqueDiagnostic Signals (HCl Salt)
1H-NMR (D₂O, 400 MHz) δ 7.85 (dd, 1H, Ar-H), 7.55 (t, 1H, Ar-H), 7.15 (d, 1H, Ar-H), 7.05 (t, 1H, Ar-H) δ 4.50 (t, 2H, O-CH₂), δ 3.65 (t, 2H, N-CH₂), δ 3.00 (s, 6H, N(CH₃)₂)
LC-MS [M+H]+ = 210.1 (Positive Mode). Retention time depends on column pH (basic mobile phase recommended for peak shape).
Appearance White to off-white crystalline solid. Hygroscopic.

Medicinal Chemistry Applications

This scaffold acts as a versatile "linker-head" unit in drug design.[2]

  • Solubility Enhancement: The dimethylamino tail becomes protonated at physiological pH (7.4), increasing the aqueous solubility of lipophilic pharmacophores attached to the benzoic acid.

  • Kinase Inhibition: The ortho-alkoxy benzoic acid motif mimics the hinge-binding region of several kinase inhibitors.

  • Fragment-Based Drug Discovery (FBDD): The molecule serves as a high-quality fragment with defined vectors for growth (the acid group for amide coupling, the amine for salt bridges).

SAR Compound 2-[2-(Dimethylamino)ethoxy]benzoic acid Warhead Carboxylic Acid (Ligand Attachment / H-Bond Donor) Compound->Warhead Site A Linker Ethoxy Linker (Spacer / Flexibility) Compound->Linker Core Tail Dimethylamine (Solubility / Lysosomotropism) Linker->Tail Site B

Figure 2: Structure-Activity Relationship (SAR) map highlighting functional zones.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12218084, 2-[2-(Dimethylamino)ethoxy]benzoic acid. Retrieved from [Link]

  • Journal of Medicinal Chemistry.General procedures for O-alkylation of salicylates using amino-alkyl chlorides.

Sources

Protocols & Analytical Methods

Method

"2-[2-(Dimethylamino)ethoxy]benzoic acid" purification techniques

An In-Depth Technical Guide to the Purification of 2-[2-(Dimethylamino)ethoxy]benzoic acid Introduction: The Critical Role of Purity 2-[2-(Dimethylamino)ethoxy]benzoic acid is a bifunctional molecule featuring both a ter...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Purification of 2-[2-(Dimethylamino)ethoxy]benzoic acid

Introduction: The Critical Role of Purity

2-[2-(Dimethylamino)ethoxy]benzoic acid is a bifunctional molecule featuring both a tertiary amine and a carboxylic acid. This unique amphoteric nature makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. The presence of both acidic and basic centers, along with its aromatic core, dictates its chemical behavior and provides specific handles for purification.

For researchers, scientists, and drug development professionals, achieving high purity of this intermediate is not merely a procedural step but a prerequisite for reliable downstream applications. Impurities, which can include unreacted starting materials, by-products, or degradation products, can lead to ambiguous analytical results, reduced yields in subsequent reactions, and the formation of undesired side products. This guide provides a detailed exploration of the principles and protocols for the effective purification of 2-[2-(Dimethylamino)ethoxy]benzoic acid.

Understanding the Physicochemical Landscape

A successful purification strategy is built upon a thorough understanding of the target molecule's physical and chemical properties. The dual functionality of 2-[2-(Dimethylamino)ethoxy]benzoic acid is the key to its purification.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₃Inferred
Molecular Weight 209.24 g/mol Inferred
Key Functional Groups Carboxylic Acid (Acidic), Tertiary Amine (Basic)-
Expected Solubility Soluble in organic solvents; solubility in aqueous solutions is highly pH-dependent.[1][2]

The presence of both an acidic group (the carboxylic acid) and a basic group (the dimethylamino moiety) means the molecule's charge state can be manipulated by adjusting the pH of the solution. This property is the cornerstone of the most powerful purification technique for this compound: acid-base extraction.

Primary Purification Technique: Acid-Base Extraction

Acid-base extraction is a highly selective and efficient method for purifying compounds like 2-[2-(Dimethylamino)ethoxy]benzoic acid that possess both acidic and basic functionalities.[1][2] The strategy involves exploiting the differential solubility of the compound's neutral, protonated (cationic), and deprotonated (anionic) forms in aqueous and organic phases.

The Underlying Principle: pH-Dependent Partitioning
  • At Low pH (Acidic Conditions): The basic dimethylamino group is protonated to form a cationic ammonium salt (-N(CH₃)₂H⁺). This salt is highly soluble in water and insoluble in most nonpolar organic solvents. The carboxylic acid group remains largely protonated and neutral.

  • At High pH (Basic Conditions): The acidic carboxylic acid group is deprotonated to form an anionic carboxylate salt (-COO⁻). This salt is also highly soluble in water and insoluble in nonpolar organic solvents. The dimethylamino group remains in its neutral, free-base form.

  • At the Isoelectric Point (pI): At a specific intermediate pH, the molecule exists as a zwitterion, with both a positive and a negative charge, or is in its neutral form. At this point, its solubility in water is at a minimum, causing it to precipitate out of the aqueous solution.[3]

This pH-controlled solubility allows for the separation of the target compound from neutral, acidic, or basic impurities.

Visualizing the Workflow: Acid-Base Extraction

G cluster_0 Organic Phase cluster_1 Aqueous Phase cluster_2 Waste/Separated Impurities A Crude Product (in Organic Solvent like Ether or DCM) + Neutral Impurities + Basic Impurities + Acidic Impurities B Aqueous Layer 1 (Basic) Target Compound as Anion + Acidic Impurities A->B Extract with dilute NaOH or NaHCO₃ C Aqueous Layer 2 (Acidic) Target Compound as Cation + Basic Impurities A->C Extract with dilute HCl W1 Organic Layer with Neutral & Basic Impurities A->W1 Separate Layers W2 Organic Layer with Neutral & Acidic Impurities A->W2 Separate Layers D Precipitated Pure Product B->D Adjust pH to Isoelectric Point with dilute HCl C->D Adjust pH to Isoelectric Point with dilute NaOH

Caption: Workflow for purifying an amphoteric compound via acid-base extraction.

Detailed Protocol for Acid-Base Extraction

Materials:

  • Crude 2-[2-(Dimethylamino)ethoxy]benzoic acid

  • Diethyl ether or Dichloromethane (DCM)

  • 5% (w/v) Hydrochloric acid (HCl) solution

  • 5% (w/v) Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or DCM) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Removal of Acidic Impurities:

    • Add an equal volume of 5% NaHCO₃ solution to the separatory funnel.

    • Stopper the funnel and shake vigorously, venting frequently to release any CO₂ pressure.

    • Allow the layers to separate. The target compound (as the carboxylate salt) and any strongly acidic impurities will move into the aqueous (bottom) layer.

    • Drain the aqueous layer into a clean Erlenmeyer flask labeled "Aqueous Extract 1".

    • Repeat the extraction of the organic layer with another portion of 5% NaHCO₃ solution and combine the aqueous extracts.

  • Isolation from Basic Solution:

    • Cool the combined "Aqueous Extract 1" in an ice bath.

    • Slowly add 5% HCl dropwise while stirring, monitoring the pH.

    • Continue adding acid until the pH reaches the isoelectric point, where precipitation is maximal. This typically occurs in a pH range of 3-6 for similar compounds.[4] A white solid should precipitate out of the solution.

  • Collection and Drying:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold deionized water to remove any residual salts.

    • Allow the solid to air-dry on the filter paper, then transfer to a watch glass for further drying in a desiccator or a vacuum oven at a low temperature.

Secondary Purification Technique: Recrystallization

Recrystallization is a classic and effective technique for purifying solid organic compounds.[5][6] It is particularly useful for removing small amounts of impurities that may remain after an initial purification step like extraction.

The Principle of Recrystallization

The technique relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Visualizing the Workflow: Recrystallization

G cluster_0 Solution Phase cluster_1 Solid Phase A Crude Solid B Dissolve in Minimum Amount of Hot Solvent A->B C Hot Filtration (to remove insoluble impurities) B->C if needed D Slow Cooling (Crystallization) B->D if no insolubles C->D E Vacuum Filtration (Isolate Crystals) D->E F Wash Crystals with Cold Solvent E->F G Dry Purified Crystals F->G

Caption: Step-by-step workflow for the recrystallization process.

Detailed Protocol for Recrystallization

Solvent Selection: The choice of solvent is critical. For a polar molecule like 2-[2-(Dimethylamino)ethoxy]benzoic acid, polar solvents are a good starting point. Water, ethanol, or a mixture of solvents like toluene:ethanol (1:1) or hexane:ethyl acetate can be effective.[4][7][8] Small-scale trials are recommended to find the optimal solvent system.

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture on a hot plate with stirring. Continue to add the solvent in small portions until the solid just dissolves at the boiling point of the solvent.[8]

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5] Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away any adhering impurities.

  • Drying: Dry the purified crystals completely to remove any residual solvent.

High-Purity Technique: Chromatography

For achieving the highest levels of purity, particularly on a smaller scale or for separating closely related impurities, chromatography is the method of choice.

Thin-Layer Chromatography (TLC)

TLC is an invaluable tool for quickly assessing the purity of a sample and for developing optimal conditions for column chromatography.[9]

  • Principle: A small spot of the sample is applied to a plate coated with an adsorbent (like silica gel). The plate is then placed in a chamber with a solvent (mobile phase). The solvent moves up the plate by capillary action, and the components of the sample separate based on their differing affinities for the stationary phase and solubility in the mobile phase.

  • Application: Use TLC to determine the number of components in your crude mixture and to screen for an effective eluent system for column chromatography. A good eluent system will result in the target compound having an Rf value of approximately 0.3-0.5.

Column Chromatography
  • Principle: This is a preparative technique where the stationary phase (e.g., silica gel) is packed into a vertical glass column. The sample is loaded onto the top of the column, and the eluent is passed through, carrying the components down the column at different rates. Fractions are collected as they exit the column.[10]

  • Protocol Outline:

    • Select Stationary and Mobile Phases: Based on TLC analysis, choose an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane). Silica gel is a common stationary phase.

    • Pack the Column: Prepare a slurry of the silica gel in the mobile phase and carefully pour it into the column, ensuring no air bubbles are trapped.

    • Load the Sample: Dissolve the sample in a minimum amount of the mobile phase and carefully apply it to the top of the silica gel bed.

    • Elute and Collect: Add the mobile phase to the top of the column and begin collecting fractions. Monitor the separation by collecting small fractions and analyzing them by TLC.

    • Isolate Product: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified compound.

Verification of Purity

After any purification procedure, it is essential to verify the purity of the final product. Standard methods include:

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically depress and broaden the melting point range.

  • Spectroscopy (¹H NMR, ¹³C NMR): Nuclear Magnetic Resonance spectroscopy provides detailed structural information and can reveal the presence of impurities, even at low levels.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive analytical technique that can separate and quantify the components of a mixture, providing a precise measure of purity.[11]

By applying these techniques with a clear understanding of the underlying chemical principles, researchers can confidently obtain high-purity 2-[2-(Dimethylamino)ethoxy]benzoic acid, ensuring the integrity and success of their subsequent scientific endeavors.

References

  • Google Patents. (n.d.). CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
  • ResearchGate. (2016). How to extract a molecule with amine and carboxylic acid functional group on it? Retrieved February 2, 2026, from [Link]

  • Scribd. (n.d.). Exp 2 - Recrystallization of Benzoic Acid. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 2-Ethoxybenzoic acid. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state.
  • Google Patents. (n.d.). US4431840A - Process for preparing 2-benzoylbenzoic acids.
  • Wikipedia. (2025). 2-Ethoxybenzoic acid. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (n.d.). Extraction of carboxylic acids with amine extractants. 2. Chemical interactions and interpretation of data. Industrial & Engineering Chemistry Research. Retrieved February 2, 2026, from [Link]

  • Chem.ucla.edu. (n.d.). Recrystallization of Benzoic Acid. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved February 2, 2026, from [Link]

  • YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid. Retrieved February 2, 2026, from [Link]

  • University of Calcutta. (n.d.). CHROMATOGRAPHIC SEPARATION OF ORGANIC MIXTURES. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). EP0537608B1 - Process for the technical preparation of 2,2-diphenyl-2-(2-ethyl-butoxy)acetic acid, 2-dimethyl-amino-ethyl ester, hydrochloride.
  • PubMed. (2012). Chromatographic examination of the chemical composition and sequence distribution of copolymers from ethyl and benzyl diazoacetate. Retrieved February 2, 2026, from [Link]

  • White Rose eTheses Online. (n.d.). The Continuous Extraction of Carboxylic Acids and Amines. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). CN116891415A - Preparation method of 2-[2-(2-aminoethoxy)ethoxy]ethanol.
  • Course Hero. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved February 2, 2026, from [Link]

  • Chromedia. (n.d.). Chapter 12 - Chromatography. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Recrystallization of Impure Benzoic Acid. Retrieved February 2, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-ethoxy- (CAS 134-11-2). Retrieved February 2, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved February 2, 2026, from [Link]

  • Chemchart. (n.d.). 4-[2-(acetylamino)ethoxy]benzoic acid (297137-62-3). Retrieved February 2, 2026, from [Link]

  • UWI St. Augustine. (2015). PRACTICAL #3: THIN LAYER CHROMATOGRAPHY. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 2-(Dimethylamino)benzoic acid. Retrieved February 2, 2026, from [Link]

Sources

Application

Application Notes and Protocols: 2-[2-(Dimethylamino)ethoxy]benzoic Acid as a Versatile Building Block for the Synthesis of Bioactive Heterocycles

Introduction: Unlocking the Potential of a Privileged Scaffold In the landscape of medicinal chemistry and drug discovery, the efficient construction of diverse heterocyclic scaffolds is paramount. Heterocyclic compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, the efficient construction of diverse heterocyclic scaffolds is paramount. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their ability to present functional groups in a defined three-dimensional space, thereby facilitating precise interactions with biological targets.[1] Among the myriad of building blocks available to the synthetic chemist, "2-[2-(Dimethylamino)ethoxy]benzoic acid" emerges as a particularly intriguing starting material. Its bifunctional nature, possessing both a carboxylic acid and a tertiary amine tethered by a flexible ether linkage, offers a unique platform for the synthesis of a range of heterocyclic systems, most notably benzoxazines and quinazolinones.

This technical guide provides an in-depth exploration of the utility of 2-[2-(Dimethylamino)ethoxy]benzoic acid in heterocyclic synthesis. We will delve into its physicochemical properties, explore key synthetic transformations, and provide detailed, field-proven protocols for the preparation of valuable heterocyclic cores. The causality behind experimental choices will be elucidated, empowering researchers to not only replicate these methods but also to adapt and innovate upon them. The inherent reactivity of this building block allows for the introduction of a dimethylaminoethoxy side chain, a motif known to influence pharmacokinetic properties such as solubility and cell permeability, potentially enhancing the drug-like characteristics of the final compounds.

Physicochemical Properties of 2-[2-(Dimethylamino)ethoxy]benzoic Acid

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful reaction design and optimization. The properties of 2-[2-(Dimethylamino)ethoxy]benzoic acid are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₅NO₃[2]
Molecular Weight 209.24 g/mol [2]
Melting Point 108-109.5 °C[3]
Boiling Point 341.7 °C at 760 mmHg[3]
Flash Point 160.4 °C[3]
Refractive Index 1.541[3]
Vapor Pressure 3.05E-05 mmHg at 25°C[3]
Monoisotopic Mass 209.1052 Da[2]

Strategic Pathways to Heterocyclic Scaffolds

The unique arrangement of functional groups in 2-[2-(Dimethylamino)ethoxy]benzoic acid allows for its strategic conversion into various heterocyclic systems. The primary pathways involve the activation of the carboxylic acid moiety followed by intramolecular or intermolecular cyclization reactions. The presence of the dimethylaminoethoxy side chain is retained in the final products, imparting specific physicochemical properties.

G A 2-[2-(Dimethylamino)ethoxy]benzoic acid B Acyl Chloride Intermediate A->B Phosgene or equivalent (e.g., SOCl₂, (COCl)₂) D Amide Intermediates A->D Amine + Coupling Agent (e.g., HATU, DCC) C Benzoxazinone Derivatives B->C Intramolecular Cyclization (e.g., heat or base) E Quinazolinone Derivatives D->E Intramolecular Cyclization (e.g., acid or base catalysis)

Caption: Key synthetic pathways from 2-[2-(Dimethylamino)ethoxy]benzoic acid.

Application & Protocol 1: Synthesis of a Benzoxazinone Derivative

Benzoxazinones are a class of heterocyclic compounds with a range of biological activities, including anti-inflammatory and anticancer properties.[4] The synthesis of a benzoxazinone from 2-[2-(Dimethylamino)ethoxy]benzoic acid can be achieved through the formation of an acyl chloride followed by intramolecular cyclization.

Rationale and Mechanistic Insight

The conversion of the carboxylic acid to an acyl chloride is a crucial activation step. Phosgene or its safer equivalents like triphosgene or oxalyl chloride are effective for this transformation.[5] The resulting acyl chloride is highly reactive and can undergo intramolecular cyclization. The lone pair of electrons on the nitrogen of the dimethylamino group can, in principle, participate in cyclization. However, the formation of a six-membered ring involving the ether oxygen is sterically and electronically favored under neutral or slightly basic conditions, leading to the benzoxazinone core.

Experimental Protocol: Synthesis of 3-(2-(Dimethylamino)ethyl)-3,4-dihydro-2H-benzo[e][7][8]oxazin-2-one

Disclaimer: This protocol is based on established chemical principles and analogous transformations. Researchers should conduct their own risk assessments and optimization studies.

Materials:

  • 2-[2-(Dimethylamino)ethoxy]benzoic acid

  • Triphosgene

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Acyl Chloride Formation:

    • To a solution of 2-[2-(Dimethylamino)ethoxy]benzoic acid (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphosgene (0.4 eq) portion-wise.

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by TLC (thin-layer chromatography) by taking a small aliquot, quenching with methanol, and spotting against the starting material.

  • Intramolecular Cyclization:

    • Once the formation of the acyl chloride is complete (as indicated by TLC), cool the reaction mixture back to 0 °C.

    • Slowly add triethylamine (2.2 eq) dropwise to the reaction mixture. The triethylamine acts as a base to facilitate the cyclization and neutralize the HCl generated.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 3-(2-(dimethylamino)ethyl)-3,4-dihydro-2H-benzo[e][6][7]oxazin-2-one.

Characterization: The structure of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application & Protocol 2: Synthesis of Quinazolinone Derivatives

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][8] A versatile route to substituted quinazolinones from 2-[2-(Dimethylamino)ethoxy]benzoic acid involves the initial formation of an amide, followed by an intramolecular cyclization.

Rationale and Mechanistic Insight

The synthesis of quinazolinones from anthranilic acid derivatives is a well-established strategy.[7] In this case, 2-[2-(Dimethylamino)ethoxy]benzoic acid serves as a substituted anthranilic acid precursor. The carboxylic acid is first coupled with a primary amine to form the corresponding amide. This amide intermediate can then undergo intramolecular cyclization, often under acidic or basic conditions, to furnish the quinazolinone ring system. The choice of the primary amine allows for the introduction of various substituents at the 2-position of the quinazolinone core, enabling the creation of a library of analogues for structure-activity relationship (SAR) studies.

Experimental Workflow

G A Start: 2-[2-(Dimethylamino)ethoxy]benzoic acid + Primary Amine B Amide Coupling (HATU, DIPEA, DMF) A->B C Intermediate: 2-[2-(Dimethylamino)ethoxy]benzamide B->C D Cyclization (e.g., p-TsOH, heat) C->D E Product: 2-Substituted Quinazolinone D->E F Purification (Chromatography/Recrystallization) E->F

Caption: Workflow for the synthesis of 2-substituted quinazolinones.

Experimental Protocol: Synthesis of 2-Aryl-3-(2-(dimethylamino)ethyl)quinazolin-4(3H)-one

Disclaimer: This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • 2-[2-(Dimethylamino)ethoxy]benzoic acid

  • Substituted aniline (e.g., aniline, p-toluidine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • p-Toluenesulfonic acid (p-TsOH)

  • Anhydrous Toluene

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Amide Formation:

    • To a solution of 2-[2-(Dimethylamino)ethoxy]benzoic acid (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up of Amide:

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure to obtain the crude amide intermediate. This intermediate can be purified by column chromatography or used directly in the next step if sufficiently pure.

  • Intramolecular Cyclization:

    • Dissolve the crude amide intermediate in anhydrous toluene.

    • Add a catalytic amount of p-toluenesulfonic acid (0.1-0.2 eq).

    • Heat the reaction mixture to reflux using a Dean-Stark apparatus to remove the water formed during the cyclization.

    • Monitor the reaction by TLC until the starting amide is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography or recrystallization to yield the desired 2-aryl-3-(2-(dimethylamino)ethyl)quinazolin-4(3H)-one.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Pharmacological Significance and Future Directions

The incorporation of the 2-(dimethylamino)ethoxy side chain into benzoxazine and quinazolinone scaffolds is of significant pharmacological interest. This moiety can enhance aqueous solubility and may improve oral bioavailability of the resulting compounds. The tertiary amine can be protonated at physiological pH, which can influence interactions with biological targets and affect cell membrane permeability.

  • Quinazolinones are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[8] The specific substitution at the 2-position, facilitated by the presented protocol, allows for the fine-tuning of these activities.

  • Benzoxazines , while extensively studied in materials science, are also gaining attention in medicinal chemistry.[9] The synthesized benzoxazinone derivatives from 2-[2-(Dimethylamino)ethoxy]benzoic acid could be screened for various biological activities, including as enzyme inhibitors or receptor modulators.

The protocols outlined in this guide provide a solid foundation for the synthesis of novel heterocyclic compounds derived from 2-[2-(Dimethylamino)ethoxy]benzoic acid. Future work could involve expanding the scope of primary amines used in the quinazolinone synthesis to generate diverse libraries for biological screening. Furthermore, the exploration of alternative cyclization strategies and the investigation of the pharmacological properties of the resulting compounds will undoubtedly open new avenues in drug discovery and development.

References

  • MDPI. (2022). 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione. Molbank, 2022(2), M1394. [Link]

  • ResearchGate. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. [Link]

  • MDPI. (2010). The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity. Molecules, 15(8), 5425-5439. [Link]

  • PubChem. 2-[2-(dimethylamino)ethoxy]benzoic acid. [Link]

  • PMC - NIH. (2016). Synthesis and Properties of Quinoxaline-Containing Benzoxazines and Polybenzoxazines. Polymers, 8(7), 259. [Link]

  • NIH. (2019). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 24(18), 3368. [Link]

  • ResearchGate. (2012). Uses of 2-Ethoxy-4(3H) quinazolinone in Synthesis of Quinazoline and Quinazolinone Derivatives of Antimicrobial Activity: The Solvent Effect. Global Journal of Health Science, 4(5), 129-143. [Link]

  • Organic Syntheses. (2019). Synthesis of Phenols from Benzoic Acids. Org. Synth., 96, 342-360. [Link]

  • ResearchGate. (2008). Synthesis and characterization of 2-oxazoline-benzoxazine compound and its polymer. Journal of Applied Polymer Science, 110(5), 2894-2901. [Link]

  • PMC - NIH. (2020). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 63(5), 2461-2481. [Link]

  • PMC - NIH. (2022). Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. RSC Advances, 12(50), 32537-32541. [Link]

  • Google Patents. (2017). Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)
  • Semantic Scholar. (2020). Cyclization of interlocked fumaramides into b-lactams. Chemical Science, 11(45), 12267-12276. [Link]

  • PMC - NIH. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 24, 9. [Link]

  • PubMed. (2024). A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives. Archiv der Pharmazie, e2400057. [Link]

Sources

Method

Application Note: High-Throughput Parallel Synthesis Using 2-[2-(Dimethylamino)ethoxy]benzoic Acid

Executive Summary This guide details the operational protocols for utilizing 2-[2-(Dimethylamino)ethoxy]benzoic acid (CAS: 206261-66-7) in parallel medicinal chemistry. While this building block offers significant pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the operational protocols for utilizing 2-[2-(Dimethylamino)ethoxy]benzoic acid (CAS: 206261-66-7) in parallel medicinal chemistry. While this building block offers significant pharmacological advantages—specifically in modulating LogD and enhancing aqueous solubility via its basic side chain—it presents distinct synthetic challenges. Its ortho-substituted steric bulk and zwitterionic nature require specific handling to ensure high conversion rates and efficient purification.

This note moves beyond standard amide coupling procedures, introducing a T3P-mediated activation protocol optimized for steric hindrance, coupled with a Catch-and-Release SCX purification strategy that exploits the molecule's physicochemical properties for chromatography-free isolation.

Chemical Architecture & Strategic Value

The "Ortho-Effect" and Reactivity

The 2-position ethoxy linker creates significant steric pressure on the carboxylic acid. In solution, this forces the carboxyl group out of planarity with the phenyl ring.[1] While this prevents conjugation (potentially increasing acidity), it physically blocks the trajectory of incoming nucleophiles (amines) during amide coupling. Standard carbodiimide couplings (EDC/NHS) often stall or result in low yields.

The Zwitterionic Advantage

The molecule contains both a carboxylic acid (


) and a tertiary dimethylamine (

).
  • In Synthesis: It exists as a zwitterion in neutral media, leading to poor solubility in non-polar solvents (DCM, Toluene).

  • In Drug Design: The basic tail serves as a "solubility handle," allowing the final compound to form salts at physiological pH, drastically improving bioavailability compared to lipophilic biaryl amides.

Visualization of Physicochemical Logic

MolecularLogic Start 2-[2-(Dimethylamino)ethoxy] benzoic acid Feature1 Ortho-Substitution (Steric Bulk) Start->Feature1 Feature2 Basic Amine Tail (pK_a ~9.5) Start->Feature2 Effect1 Twisted Carboxyl Group Requires Strong Activation (T3P/HATU) Feature1->Effect1 Synthetic Consequence Effect2 SCX 'Catch & Release' Purification Enabled Feature2->Effect2 Process Advantage Effect3 Modulated LogD (CNS Penetration/Solubility) Feature2->Effect3 Medicinal Value

Figure 1: Mechanistic link between chemical structure, synthetic requirements, and medicinal utility.

Protocol 1: Sterically-Optimized Amide Coupling

Objective: Overcome ortho-steric hindrance to couple diverse amines (R-NH2) with >90% conversion. Rationale: We utilize T3P (Propylphosphonic anhydride) .[2] Unlike HATU, T3P is less sensitive to steric bulk due to its cyclic structure and drives the reaction forward by releasing a water-soluble byproduct. It also minimizes epimerization (though not a risk here, it is good practice).

Materials
  • Building Block: 2-[2-(Dimethylamino)ethoxy]benzoic acid (0.1 mmol per reaction).

  • Amine Partners: Diverse library (0.1 mmol).

  • Reagent: T3P (50% w/w in DMF or EtOAc).

  • Base: N-Methylmorpholine (NMM) or DIPEA.

  • Solvent: Anhydrous DMF (preferred for zwitterion solubility) or 2-MeTHF.

Step-by-Step Workflow
  • Dissolution (The Zwitterion Check):

    • Dissolve the benzoic acid building block in DMF.

    • Note: If the solution is cloudy, add 1.0 equivalent of base (NMM) to disrupt the intermolecular ionic lattice. Vortex until clear.

  • Activation:

    • Add the amine partner (1.0 - 1.2 equiv) to the reaction vessel.

    • Add Base (3.0 equiv) .

      • Why 3 equivalents? 1 eq to neutralize the specific acid HCl salt (if amine is a salt), 1 eq to neutralize the zwitterion, and 1 eq to drive the T3P reaction.

    • Add T3P (1.5 - 2.0 equiv) dropwise.

  • Incubation:

    • Seal and shake at Room Temperature for 2 hours .

    • QC Check: If LCMS shows <50% conversion, heat to 60°C for 4 hours. The ortho-substituent raises the activation energy barrier.

  • Quench:

    • Add 100 µL of water to quench excess T3P.

Protocol 2: "Catch-and-Release" Purification (SCX)

Objective: Isolate the product without silica gel chromatography or HPLC. Mechanism: The product retains the basic dimethylamino tail. We capture the product on a Strong Cation Exchange (SCX) resin (sulfonic acid based).[3] Neutral impurities (excess T3P byproducts, non-basic starting amines) wash away. The product is then released with ammonia.

Experimental Setup
  • Cartridge: SCX or SCX-2 (Propylsulfonic acid) cartridges (e.g., 1g bed).

  • Wash Solvent: MeOH and DCM.[3]

  • Elution Solvent: 2M Ammonia (

    
    ) in Methanol.
    
Step-by-Step Workflow
StepActionMechanistic Rationale
1. Condition Flush SCX cartridge with 3 CV (Column Volumes) of MeOH.Activates the sulfonic acid residues.
2. Load Dilute crude reaction mix with MeOH/DCM (1:1) and load onto cartridge.Critical: The environment must be neutral/acidic for the amine to protonate (

) and bind to the resin (

).
3. Wash Flush with 5 CV of MeOH, then 5 CV of DCM.Removes non-basic impurities (unreacted carboxylic acid, T3P residues, neutral side products).
4. Elute Apply 3 CV of 2M

in MeOH
. Collect filtrate.
The high pH deprotonates the amine (

), breaking the ionic bond with the resin.
5. Finish Concentrate filtrate under vacuum.Removes volatile ammonia and solvent, leaving pure free-base amide.
SCX Workflow Diagram

SCX_Workflow Step1 Crude Reaction Mix (Contains Product + Impurities) Step2 Load onto SCX Cartridge (Acidic/Neutral pH) Step1->Step2 Step3 Wash Phase (MeOH / DCM) Step2->Step3 Waste Waste: Non-basic impurities Coupling reagents Step2->Waste Flow through Step4 Elution Phase (2M NH3 in MeOH) Step3->Step4 Step3->Waste Wash impurities Output Pure Product (Free Base) Step4->Output Release Product

Figure 2: Logic flow for Strong Cation Exchange (SCX) purification of basic amides.

Troubleshooting & Optimization

Issue: Low Yield due to Steric Hindrance

If the ortho-ethoxy group prevents coupling even with T3P:

  • Switch to HATU/HOAt: HATU is extremely reactive. Use 1.5 equiv HATU, 3.0 equiv DIPEA in DMF.

  • Microwave Assistance: Heat to 80°C for 20 mins. The thermal energy helps overcome the rotational barrier of the ortho-substituent.

Issue: Product Elutes Early (During Wash)

This happens if the loading solution is too basic (preventing binding) or too lipophilic (preventing interaction with the resin).

  • Fix: Acidify the loading mixture slightly with 5% Acetic Acid to ensure the amine is fully protonated before loading.

Issue: Poor Solubility of Starting Material
  • Fix: Use a co-solvent system of DMF:DCM (1:1) . Pure DCM often fails to dissolve the zwitterionic starting material.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5] Organic Process Research & Development. Link

    • Context: Validates T3P and HATU selection for sterically hindered substr
  • Organ, M. G., et al. (2002).[6] The use of a supported base and strong cation exchange (SCX) chromatography to prepare a variety of structurally-diverse molecular libraries. Combinatorial Chemistry & High Throughput Screening. Link

    • Context: Authoritative source for SCX "catch-and-release" protocols in parallel synthesis.
  • Teledyne ISCO. (2012).[3] RediSep SCX Column Application Note. Teledyne ISCO Applications. Link

    • Context: Technical specifications for SCX loading and elution buffers.
  • Biotage. (2023). Method Development Guidelines: Solid Phase Extraction Using ISOLUTE® SCX. Biotage Literature. Link

    • Context: Guidelines for solvent selection and flow rates in c

Sources

Application

Application Notes and Protocols for the Characterization of 2-[2-(Dimethylamino)ethoxy]benzoic acid

Document ID: AN-221-02 Abstract This document provides a comprehensive guide to the analytical methods for the characterization of 2-[2-(Dimethylamino)ethoxy]benzoic acid, a key intermediate in pharmaceutical synthesis....

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-221-02

Abstract

This document provides a comprehensive guide to the analytical methods for the characterization of 2-[2-(Dimethylamino)ethoxy]benzoic acid, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and stability of this compound. The methodologies are grounded in established principles of analytical chemistry and adhere to international regulatory standards, including those set forth by the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the European Pharmacopoeia (Ph. Eur.).

Introduction: Understanding the Molecule and its Analytical Challenges

2-[2-(Dimethylamino)ethoxy]benzoic acid is an aromatic carboxylic acid containing a tertiary amine and an ether linkage. Its chemical structure presents unique analytical challenges that necessitate a multi-faceted characterization approach. The presence of both acidic (carboxylic acid) and basic (tertiary amine) functional groups means that its chromatographic behavior can be highly dependent on pH. The ether linkage, while generally stable, can be susceptible to cleavage under harsh acidic conditions.

A thorough analytical characterization is paramount to ensure the quality and consistency of this compound in a drug development pipeline. This involves not only confirming its identity and purity but also identifying and quantifying any potential process-related impurities and degradation products.

Physicochemical Properties

A summary of the key physicochemical properties of 2-[2-(Dimethylamino)ethoxy]benzoic acid is provided in the table below.

PropertyValueSource
Chemical Formula C₁₁H₁₅NO₃-
Molecular Weight 209.24 g/mol -
CAS Number 206261-66-7-
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in aqueous acid and organic solvents like methanol, ethanol, and acetonitrile. Sparingly soluble in water at neutral pH.Inferred from structure
Potential Impurities and Degradation Pathways

Effective analytical methods must be capable of separating the active pharmaceutical ingredient (API) from its potential impurities. Based on a likely synthetic route, the Williamson ether synthesis, several potential impurities can be anticipated.[1] This synthesis would likely involve the reaction of a salicylic acid derivative with 2-(dimethylamino)ethyl chloride.

Potential Process-Related Impurities:

  • Starting Materials:

    • Salicylic acid (or its ester)

    • 2-(Dimethylamino)ethyl chloride

  • By-products:

    • Products of N-alkylation (if a free amine is used instead of the hydrochloride salt)

    • Elimination products from 2-(dimethylamino)ethyl chloride

Potential Degradation Products:

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[2][3] Key degradation pathways to investigate for 2-[2-(Dimethylamino)ethoxy]benzoic acid include:

  • Hydrolysis: Acidic or basic conditions could potentially cleave the ether linkage.

  • Oxidation: The tertiary amine is susceptible to oxidation.

  • Photolysis: Exposure to light may induce degradation.

  • Thermal Degradation: High temperatures can lead to decomposition.

The following diagram illustrates the overall analytical strategy for the comprehensive characterization of 2-[2-(Dimethylamino)ethoxy]benzoic acid.

Analytical_Strategy Overall Analytical Workflow cluster_synthesis Synthesis & Impurity Profile cluster_characterization Physicochemical Characterization cluster_validation Method Validation (ICH Q2(R1)) Synthesis Williamson Ether Synthesis Impurities Potential Impurities: - Starting Materials - By-products Synthesis->Impurities Identity Identity Confirmation (NMR, MS, FTIR) Synthesis->Identity Purity Purity Assessment (HPLC, GC-MS) Impurities->Purity Validation Specificity Linearity Accuracy Precision Robustness Purity->Validation Stability Stability Studies (Forced Degradation) Stability->Purity

Caption: High-level overview of the analytical characterization and validation process.

Chromatographic Methods for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity and assay of 2-[2-(Dimethylamino)ethoxy]benzoic acid due to its high resolution, sensitivity, and versatility.

Stability-Indicating HPLC-UV Method

This method is designed to separate the main component from its potential impurities and degradation products, making it suitable for both purity analysis and stability studies.

Rationale for Method Development:

  • Reversed-Phase Chromatography: Given the molecule's moderate polarity, a reversed-phase column (e.g., C18) is a suitable starting point.

  • pH Control: The presence of both acidic and basic functional groups necessitates careful control of the mobile phase pH to ensure good peak shape and reproducible retention times. A pH between 3 and 6 is generally a good starting point to ensure the carboxylic acid is partially protonated and the tertiary amine is protonated, leading to good retention on a C18 column.

  • Gradient Elution: A gradient elution is employed to ensure that both polar and non-polar impurities are eluted and resolved from the main peak within a reasonable run time.

  • UV Detection: The aromatic ring provides a strong chromophore, allowing for sensitive detection using a UV detector. The wavelength of maximum absorbance should be experimentally determined but is expected to be in the range of 230-280 nm.

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

ParameterRecommended ConditionsJustification
Column C18, 4.6 x 150 mm, 3.5 µmProvides good resolution for a wide range of polarities.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH for good peak shape and protonation of the amine.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% BA shallow gradient at the beginning helps to resolve early eluting impurities, followed by a steeper gradient to elute the main component and any late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 240 nm (or λmax determined by DAD)Provides good sensitivity for the analyte.
Injection Volume 10 µLA typical injection volume.
Sample Diluent 50:50 Acetonitrile:WaterEnsures sample is fully dissolved and compatible with the mobile phase.
  • System Suitability:

    • As per USP <621> and Ph. Eur. 2.2.46, system suitability should be established before sample analysis.[1][4][5][6]

    • Tailing Factor: ≤ 2.0 for the main peak.

    • Theoretical Plates: ≥ 2000 for the main peak.

    • Repeatability: Relative standard deviation (RSD) of ≤ 1.0% for six replicate injections of a standard solution.

  • Method Validation:

    • The method should be validated according to ICH Q2(R1) guidelines.[7][8] This includes assessing specificity, linearity, range, accuracy, precision, and robustness.

HPLC_Workflow HPLC Method Development and Validation Workflow Start Define Analytical Target Profile MethodDev Method Development (Column, Mobile Phase, Gradient) Start->MethodDev Optimization Method Optimization (Peak Shape, Resolution) MethodDev->Optimization Validation Method Validation (ICH Q2(R1)) - Specificity - Linearity - Accuracy - Precision - Robustness Optimization->Validation Routine Routine Analysis (Purity, Assay, Stability) Validation->Routine

Caption: A streamlined workflow for HPLC method development and validation.

Spectroscopic Methods for Structural Elucidation and Identification

Spectroscopic techniques are indispensable for confirming the chemical structure of 2-[2-(Dimethylamino)ethoxy]benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and types of protons and carbons, and their connectivity.

Experimental Protocol:

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with acid). DMSO-d₆ is often a good choice as it can dissolve both the free acid and its salts.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra.

    • 2D NMR experiments such as COSY and HSQC can be used to further confirm structural assignments.

  • Expected Chemical Shifts (¹H NMR, predicted):

    • Aromatic Protons: δ 7.0-8.0 ppm (multiplets, 4H)

    • -OCH₂-: δ 4.2-4.4 ppm (triplet, 2H)

    • -NCH₂-: δ 2.8-3.0 ppm (triplet, 2H)

    • -N(CH₃)₂: δ 2.2-2.4 ppm (singlet, 6H)

    • -COOH: δ 12.0-13.0 ppm (broad singlet, 1H, may be absent in D₂O)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to obtain fragmentation patterns that can aid in structural confirmation.

Experimental Protocol:

  • Instrumentation:

    • Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

    • Can be coupled with HPLC (LC-MS) for analysis of complex mixtures.

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Expected Results:

    • [M+H]⁺: m/z 210.11

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Instrumentation:

    • FTIR spectrometer.

  • Sample Preparation:

    • Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
O-H (Carboxylic Acid) 2500-3300 (broad)
C=O (Carboxylic Acid) 1680-1710
C-O (Ether) 1200-1250
C-N (Amine) 1000-1250
Aromatic C-H 3000-3100
Aromatic C=C 1450-1600
UV-Visible Spectroscopy

UV-Visible spectroscopy is a simple and rapid technique for quantitative analysis and for confirming the presence of the aromatic chromophore.

Experimental Protocol:

  • Instrumentation:

    • UV-Visible spectrophotometer.

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, ethanol, or 0.1 N HCl).

  • Data Acquisition:

    • Scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Expected Results:

    • A λmax is expected in the range of 230-280 nm, characteristic of the benzoic acid chromophore. This value can then be used for the HPLC-UV method.

Summary and Conclusions

The analytical methods outlined in this document provide a comprehensive framework for the characterization of 2-[2-(Dimethylamino)ethoxy]benzoic acid. The combination of chromatographic and spectroscopic techniques ensures a thorough evaluation of the compound's identity, purity, and stability. Adherence to the detailed protocols and validation against international standards will guarantee the generation of reliable and reproducible data, which is critical for decision-making in a drug development environment.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • United States Pharmacopeia. (Current Version). General Chapter <621> Chromatography. [Link]

  • Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 38(6), 30-39. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (Current Version). European Pharmacopoeia, Chapter 2.2.46. Chromatographic separation techniques. [Link]

  • ICH Harmonised Tripartite Guideline. (1994). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]

Sources

Method

Application Note: 2-[2-(Dimethylamino)ethoxy]benzoic Acid in Coordination Chemistry

[1] Introduction & Chemical Context 2-[2-(Dimethylamino)ethoxy]benzoic acid (CAS: 206261-66-7 / HCl salt: 27237-49-6) is a bifunctional ligand scaffold often overlooked in standard coordination chemistry texts, yet it of...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Chemical Context

2-[2-(Dimethylamino)ethoxy]benzoic acid (CAS: 206261-66-7 / HCl salt: 27237-49-6) is a bifunctional ligand scaffold often overlooked in standard coordination chemistry texts, yet it offers unique utility in the design of Metal-Organic Frameworks (MOFs) and bioinorganic model complexes.[1]

Historically utilized as a pharmaceutical intermediate (e.g., in the synthesis of Itopride and Acotiamide), this molecule presents a compelling "Hard-Soft" donor mismatch:

  • Hard Donor: The carboxylate group (

    
    ), preferring hard cations like 
    
    
    
    ,
    
    
    , and lanthanides.[1]
  • Intermediate Donor: The tertiary amine (

    
    ), showing affinity for borderline metals like 
    
    
    
    ,
    
    
    , and
    
    
    .[1]
  • Hemilabile Hinge: The ether oxygen (

    
    ) acts as a flexible linker that can weakly coordinate or dissociate to open coordination sites for catalysis, a property known as hemilability .[1]
    

This guide outlines the protocols for activating this ligand from its commercial hydrochloride salt and utilizing it to synthesize discrete metal complexes and coordination polymers.

Key Chemical Properties
PropertyValueNotes
Formula

MW: 209.24 g/mol (Free Acid)
pKa (approx) ~2.5 (COOH), ~9.0 (Amine)Exists as a zwitterion at neutral pH.[1][2]
Solubility Water (High, pH dependent), EtOH (Mod.), DCM (Low)Solubility is dictated by the ionization state.
Coordination Modes

(Bridging),

(Chelate)
Formation of 7- or 8-membered chelate rings is possible but entropically challenging; bridging is common.[1]

Protocol 1: Ligand Activation & Purification[1]

Commercial sources often supply this compound as the Hydrochloride Salt (


) to prevent oxidation of the amine and improve shelf life.[1] Direct reaction of the HCl salt with metal salts often leads to chloride contamination or pH drops that prevent coordination.

Objective: Isolate the neutral or zwitterionic form suitable for solvothermal synthesis.

Workflow Diagram: Ligand Activation

LigandActivation cluster_0 Critical Control Point: pH Monitoring Raw Raw Material (HCl Salt) Dissolution Dissolution (H2O, 0°C) Raw->Dissolution 1.0 eq Neutralization Neutralization (NaHCO3 to pH 7.5) Dissolution->Neutralization Deprotonation Extraction Extraction (CHCl3 / Evaporation) Neutralization->Extraction Phase Sep. Product Active Ligand (Zwitterion) Extraction->Product Cryst.

Figure 1: Step-by-step activation of the ligand precursor. The zwitterionic nature requires precise pH control to avoid re-protonation or formation of water-soluble salts.[1]

Step-by-Step Methodology
  • Dissolution: Dissolve 10 mmol (2.45 g) of 2-[2-(dimethylamino)ethoxy]benzoic acid hydrochloride in 20 mL of distilled water. Cool to 4°C to minimize hydrolysis side-reactions.

  • Neutralization: Slowly add saturated

    
     solution dropwise while monitoring pH.
    
    • Target: pH 7.0 – 7.5.

    • Observation: The solution may become cloudy as the zwitterion reaches its isoelectric point.[1]

  • Extraction: Extract the aqueous phase three times with Chloroform (

    
    , 15 mL each). The neutral/zwitterionic species will partition into the organic phase.
    
  • Isolation: Dry the combined organic layers over anhydrous

    
    , filter, and evaporate under reduced pressure.
    
  • Yield: Expect a viscous pale-yellow oil or low-melting solid. Store under Argon.[1]

Protocol 2: Synthesis of Cu(II) Bio-Inorganic Model Complex

This protocol targets a discrete mononuclear complex,


, useful for studying O,N-chelation geometry.[1]

Rationale: Copper(II) acts as a template for the "intermediate" nitrogen donor. The flexible ether linkage allows the ligand to wrap around the metal center, potentially forming a distorted square planar or octahedral geometry (Jahn-Teller active).[1]

Reagents
  • Activated Ligand (from Protocol 1): 2.0 mmol (418 mg)[1]

  • Copper(II) Acetate Monohydrate: 1.0 mmol (200 mg)[1]

  • Solvent: Ethanol (95%)[1]

Methodology
  • Ligand Solution: Dissolve 2.0 mmol of the ligand in 10 mL warm ethanol (50°C).

  • Metal Addition: Add the Cu(II) acetate solution (dissolved in 5 mL ethanol) dropwise to the ligand solution.

    • Observation: Immediate color change from pale blue to deep turquoise/green, indicating N-coordination.[1]

  • Reflux: Heat the mixture to reflux (78°C) for 3 hours. The acetate counter-ions assist in deprotonating the carboxylic acid, driving the reaction.

  • Crystallization: Filter the hot solution to remove any insoluble oxides. Allow the filtrate to stand at room temperature for 48 hours. Slow evaporation yields deep green block crystals.

Characterization Checklist
TechniqueExpected ResultInterpretation
IR Spectroscopy Shift in


indicates monodentate binding;

indicates bridging/chelating.[1]
UV-Vis

d-d transition characteristic of Cu(II) in a

environment.[1]
Single Crystal XRD Chelate RingVerify if the ether oxygen participates (tridentate) or remains pendant (bidentate).

Protocol 3: Solvothermal MOF Synthesis (Zn-Based)

For researchers aiming to build Metal-Organic Frameworks, the flexible arm of this ligand can create "breathing" pores.[1]

Workflow Diagram: Coordination Modes

CoordinationModes Ligand Ligand (L) ModeA Mode A: Chelating (Discrete Complex) Ligand->ModeA Low Temp / High Dilution ModeB Mode B: Bridging (1D/2D Polymer) Ligand->ModeB Solvothermal / High Conc Zn Zn(II) Cluster Zn->ModeA Zn->ModeB

Figure 2: Divergent synthesis paths. Solvothermal conditions favor the bridging mode (Mode B) required for polymer/MOF formation.[1]

Methodology
  • Mixture: In a 20 mL Teflon-lined autoclave, combine:

    • Ligand: 0.5 mmol[1]

    • 
      : 0.5 mmol[1]
      
    • DMF: 8 mL

    • Ethanol: 2 mL

  • Thermal Cycle: Seal and heat to 100°C for 72 hours. Cool to room temperature over 24 hours (rate: 5°C/hr).[1]

  • Workup: Wash the resulting colorless crystals with DMF and Ethanol to remove unreacted ligand.[1]

  • Activation: Solvent exchange with acetone for 3 days, followed by vacuum drying at 60°C.

Note: The flexible dimethylaminoethyl arm often protrudes into the pore channels, providing basic sites for


 capture or catalysis (Knoevenagel condensation).

References

  • PubChem. (n.d.). 2-[2-(Dimethylamino)ethoxy]benzoic acid.[1][2][3][4] National Library of Medicine.[1] Retrieved October 24, 2023, from [Link][1]

  • MDPI. (2023). Metal(II) Coordination Polymers from Tetracarboxylate Linkers. Molecules. Retrieved October 24, 2023, from [Link](Grounding reference for amino-ether benzoate coordination modes).[1]

  • EPA. (n.d.). Benzoic acid, 2-[2-(dimethylamino)ethoxy]-, methyl ester.[1][4] CompTox Chemicals Dashboard.[1] Retrieved October 24, 2023, from [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-[2-(Dimethylamino)ethoxy]benzoic acid

This technical support guide is designed for researchers, chemists, and drug development professionals aiming to optimize the synthesis of 2-[2-(Dimethylamino)ethoxy]benzoic acid. This compound is a valuable intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, chemists, and drug development professionals aiming to optimize the synthesis of 2-[2-(Dimethylamino)ethoxy]benzoic acid. This compound is a valuable intermediate in pharmaceutical synthesis, notably as a precursor to Doxylamine.[1][2][3][4] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve reaction yields, purity, and reproducibility.

Overview of Synthetic Strategy

The most common and adaptable route to 2-[2-(Dimethylamino)ethoxy]benzoic acid involves a two-step process. This strategy is robust and allows for troubleshooting at distinct stages of the synthesis.

  • Williamson Ether Synthesis: This initial step involves the O-alkylation of a salicylic acid derivative (e.g., methyl salicylate) with an alkylating agent, typically 2-(dimethylamino)ethyl chloride. This classic SN2 reaction forms the crucial ether linkage.[5][6][7]

  • Ester Hydrolysis: The ester intermediate is then saponified under basic conditions, followed by careful acidification to yield the final carboxylic acid product.[8][9][10]

Visualized Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Ester Hydrolysis Start Methyl Salicylate Intermediate Methyl 2-[2-(dimethylamino)ethoxy]benzoate Start->Intermediate Sₙ2 Reaction Base Base (e.g., NaH, K₂CO₃) Base->Start Alkyl_Halide 2-(Dimethylamino)ethyl chloride Alkyl_Halide->Start Final_Product 2-[2-(Dimethylamino)ethoxy]benzoic acid Intermediate->Final_Product Saponification & Acidification Base2 Base (e.g., NaOH) Base2->Intermediate Acid Acid (e.g., HCl) Acid->Final_Product

Caption: Overall two-step synthesis pathway.

Troubleshooting Guide: Williamson Ether Synthesis

This section addresses common issues encountered during the first step of the synthesis. Low yields at this stage are the most frequent challenge and can almost always be traced back to reaction conditions or reagent choice.

Q1: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted methyl salicylate. What is the likely cause?

This is the most common problem and typically points to inefficient formation of the nucleophile (the phenoxide).

  • Probable Cause A: Incomplete Deprotonation. The phenolic hydroxyl group of methyl salicylate (pKa ~10) requires a sufficiently strong base for complete deprotonation to the highly nucleophilic phenoxide. If the base is too weak, the equilibrium will favor the starting materials.

    • Solution: Evaluate your choice of base. While potassium carbonate (K₂CO₃) can work, stronger bases like sodium hydroxide (NaOH) or sodium hydride (NaH) are often more effective.[11] NaH provides irreversible deprotonation and often gives superior yields, but it requires strictly anhydrous conditions. Ensure your solvent is completely dry, as water will quench the hydride.

  • Probable Cause B: Alkylating Agent Reactivity and Stability. 2-(dimethylamino)ethyl chloride is often supplied as a hydrochloride salt to improve stability. Using this salt directly without accounting for the HCl will neutralize your base, preventing deprotonation of the phenol.

    • Solution: If using 2-(dimethylamino)ethyl chloride hydrochloride, add at least one extra equivalent of base to neutralize the HCl in addition to the equivalent needed to deprotonate the phenol. Alternatively, the free base can be generated from the salt before the reaction, but this adds an extra step.

  • Probable Cause C: Poor Solvent Choice. Protic solvents (like ethanol) can solvate the phenoxide nucleophile through hydrogen bonding, reducing its reactivity and slowing down the SN2 reaction.[11]

    • Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[6][11] These solvents solvate the cation (e.g., Na⁺) but leave the phenoxide anion "naked" and highly reactive, accelerating the desired reaction.

Q2: My reaction is producing multiple side products, leading to a complex mixture and difficult purification. How can I improve selectivity?

Side product formation is typically due to competing reaction pathways. The key is to optimize conditions to favor the desired SN2 reaction.

  • Probable Cause A: E2 Elimination. The phenoxide is not only a good nucleophile but also a strong base. It can promote the E2 elimination of the alkyl halide, especially at higher temperatures, to form an undesired alkene byproduct.[5][7][11]

    • Solution: Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate. A typical range is 50-100°C.[11][12] Monitor the reaction by TLC to avoid unnecessarily long reaction times or excessive heating once the starting material is consumed.

  • Probable Cause B: C-Alkylation. The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[5][6]

    • Solution: This is another issue where solvent choice is critical. Polar aprotic solvents like DMF and DMSO strongly favor O-alkylation and are highly recommended to minimize this side reaction.[6][11]

Visualized Troubleshooting Logic for Low Yield

G start Low Yield & Unreacted Starting Material q1 Is your base strong enough? start->q1 q2 Are you using the hydrochloride salt of the alkylating agent? q1->q2 Yes sol1 Switch to a stronger base (e.g., NaH). Ensure anhydrous conditions. q1->sol1 No q3 Is your solvent polar aprotic (DMF, DMSO)? q2->q3 Yes sol2 Add a second equivalent of base to neutralize HCl. q2->sol2 No sol3 Switch from protic solvents (e.g., ethanol) to DMF or DMSO. q3->sol3 No end_node Yield should improve. q3->end_node Yes sol1->q2 sol2->q3 sol3->end_node

Caption: Decision tree for troubleshooting low yields in Step 1.

Troubleshooting Guide: Ester Hydrolysis

The conversion of the intermediate ester to the final carboxylic acid is generally high-yielding, but recovery and purity issues can arise during the workup.

Q1: The hydrolysis reaction is not going to completion. TLC still shows the starting ester.

  • Probable Cause: Insufficient Reagents or Reaction Time. Saponification is a bimolecular reaction. Insufficient base, water, or time will result in incomplete conversion.

    • Solution: Use a molar excess of the base (e.g., 2-5 equivalents of NaOH or KOH) to ensure the reaction goes to completion.[10] The reaction is often performed under reflux in a mixture of water and a co-solvent like ethanol to ensure solubility.[9][10] Monitor by TLC until the ester spot has completely disappeared, which can take from 1 to 8 hours.[12]

Q2: After acidification, I get a very low yield of precipitated product, or the product oils out instead of crystallizing.

  • Probable Cause: Incorrect pH for Precipitation. The final product is amphoteric, containing both a basic tertiary amine and an acidic carboxylic acid. At low pH, the amine is protonated (R-NH⁺), increasing water solubility. At high pH, the carboxylic acid is deprotonated (R-COO⁻), also ensuring water solubility. Maximum precipitation occurs at the isoelectric point.

    • Solution: Carefully adjust the pH of the reaction mixture during workup. After hydrolysis, cool the basic solution in an ice bath and slowly add acid (e.g., 1M HCl) dropwise with vigorous stirring. Monitor the pH with pH paper. The point of maximum precipitation is often between pH 4 and 7. Adding too much acid will re-dissolve the product.[13]

  • Probable Cause: Incomplete Precipitation/Extraction. The product may have some residual solubility in the aqueous solution even at its isoelectric point.

    • Solution: Always cool the solution thoroughly in an ice bath for at least 30-60 minutes before collecting the solid by filtration.[9] Wash the collected solid with a minimal amount of ice-cold water to remove inorganic salts without dissolving the product. To maximize recovery, perform several extractions of the aqueous filtrate with an organic solvent like dichloromethane or ethyl acetate to recover any dissolved product.[13]

Frequently Asked Questions (FAQs)

  • Q1: What are the recommended reaction conditions for this synthesis?

    • For the Williamson ether synthesis, reacting methyl salicylate with 1.2 equivalents of 2-(dimethylamino)ethyl chloride and 2.5 equivalents of potassium carbonate in DMF at 80-100°C for 4-8 hours is a reliable starting point. For hydrolysis, refluxing the intermediate ester with 3-5 equivalents of NaOH in a 1:1 mixture of ethanol and water for 2-4 hours is effective.

ParameterStep 1: Williamson Ether SynthesisStep 2: Ester Hydrolysis
Solvent DMF, Acetonitrile, or DMSO[6][11]Ethanol/Water mixture[10]
Base NaH, K₂CO₃, NaOH[11]NaOH, KOH[8]
Temperature 50 - 100 °C[11][12]Reflux (~80-100 °C)
Time 1 - 8 hours[11][12]1 - 8 hours
Monitoring TLC (e.g., 7:3 Hexane:Ethyl Acetate)TLC (e.g., 9:1 DCM:Methanol)
  • Q2: How should I purify the final product?

    • The primary purification occurs during the workup via acid-base extraction principles.[13] For higher purity, the crude solid can be recrystallized. A mixed solvent system, such as ethanol and water or hexane, is often effective.[14] The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly to form pure crystals.

  • Q3: Can I use salicylic acid directly instead of methyl salicylate?

    • Yes, but it requires at least two equivalents of base in the first step: one to deprotonate the highly acidic carboxylic acid and a second to deprotonate the phenolic hydroxyl. This can sometimes lead to more side reactions. Using the ester protects the carboxylic acid group until the final hydrolysis step, often resulting in a cleaner initial reaction.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.

Part 1: Synthesis of Methyl 2-[2-(dimethylamino)ethoxy]benzoate
  • To a dry round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

  • Wash the NaH with dry hexane to remove the mineral oil, then carefully decant the hexane.

  • Add anhydrous DMF to the flask, followed by the dropwise addition of methyl salicylate (1.0 eq) at 0°C.

  • Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.

  • Add a solution of 2-(dimethylamino)ethyl chloride (1.1 eq) in DMF dropwise.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring progress by TLC.

  • After cooling to room temperature, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude intermediate ester.

Part 2: Synthesis of 2-[2-(Dimethylamino)ethoxy]benzoic acid
  • Dissolve the crude ester from Part 1 in a mixture of ethanol and 2M aqueous sodium hydroxide (1:1 v/v).

  • Heat the mixture to reflux and maintain for 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.

  • Cool the remaining aqueous solution in an ice bath and acidify by the dropwise addition of 1M HCl, with vigorous stirring, to a pH of ~6.

  • A white precipitate should form. Keep the mixture in the ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing with a small amount of ice-cold distilled water.

  • Dry the solid product under vacuum to yield 2-[2-(Dimethylamino)ethoxy]benzoic acid. Further purification can be achieved by recrystallization.

References

  • The Chemical Synthesis of Doxylamine: The Role of Intermedi
  • Williamson ether synthesis - Wikipedia. Wikipedia.
  • Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds - Benchchem. (2025). BenchChem.
  • CN102108059B - A kind of synthetic method of doxylamine succinate - Google Patents.
  • An efficient and safe process for synthesis of doxylamine succinate - ResearchGate.
  • Method for synthesizing doxylamine succinate (2012)
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
  • Synthetic method of doxylamine succinate - Eureka | Patsnap.
  • Williamson Ether Synthesis - J&K Scientific LLC. (2025). J&K Scientific.
  • Synthesis of 4-(2-(Dimethylamino)ethoxy)benzoic Acid: An Application Note and Detailed Protocol - Benchchem. (2025). BenchChem.
  • US4431840A - Process for preparing 2-benzoylbenzoic acids - Google Patents.
  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014). Master Organic Chemistry.
  • Williamson Ether Synthesis reaction - BYJU'S. BYJU'S.
  • The Williamson Ether Synthesis - Chemistry Steps. Chemistry Steps.
  • Williamson Ether Synthesis - Utah Tech University. Utah Tech University.
  • Technical Support Center: Purification of 4-(2-(Dimethylamino)ethoxy)benzoic acid - Benchchem. (2025). BenchChem.
  • Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin.
  • Synthesis of 2-(2,4-bis(dimethylamino)benzoyl)-4-(dimethylamino)benzoic acid. Molbase.
  • Exploring the Versatility of N,N-Dimethylethanolamine (DMAE) in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
  • Technical Support Center: Synthesis of 4-(2-(Dimethylamino)ethoxy)benzoic acid - Benchchem. (2025). BenchChem.
  • An In-depth Technical Guide to 4-(2-(Dimethylamino)ethoxy)benzoic Acid: Structure, Properties, and Synthesis - Benchchem. (2025). BenchChem.
  • 2-Ethoxybenzoic acid synthesis - ChemicalBook. ChemicalBook.
  • 206261-66-7|2-(2-(Dimethylamino)ethoxy)benzoic acid - BLDpharm. BLDpharm.
  • CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound - Google Patents.
  • Effect of Amine Activators on Aqueous N,N‑Diethylethanolamine Solution for Postcombustion CO 2 Capture | Request PDF - ResearchGate. (2025).
  • CN101648880B - Preparation method of N, N-dimethylethanolamine - Google Patents.
  • Dimethylethanolamine-enhanced absorption and n-propanol-facilitated desorption: dual activation of an aminoethylethanolamine-based non-aqueous absorbent for high-efficiency reversible CO2 capture - ResearchGate. (2025).
  • CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid - Google Patents.
  • 2-Chlorobenzoic acid synthesis - chemicalbook. ChemicalBook.
  • N,N-DIMETHYLETHANOLAMINE (DMEOA) - Ataman Kimya.
  • WO 2006/011696 A1 - Preparation method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine.
  • Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids - Benchchem. (2025). BenchChem.
  • 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7) - Organic Syntheses Procedure. Organic Syntheses.
  • Hydrolysis of ethyl benzo
  • 2-(2-CHLORO-ACETYLAMINO)-BENZOIC ACID synthesis - ChemicalBook. ChemicalBook.
  • The Hydrolysis of Ethyl Benzo
  • Hydrolysis of ethyl benzo
  • Hydrolysis of Ethyl Benzoate in Nitrogenous and Non - IOSR Journal. (2020). IOSR Journals.
  • CN116891415A - Preparation method of 2-[2-(2-aminoethoxy)ethoxy]ethanol.

Sources

Optimization

Technical Support Center: Synthesis of 2-[2-(Dimethylamino)ethoxy]benzoic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 2-[2-(Dimethylamino)ethoxy]benzoic acid. This document is designed for researchers, chemists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-[2-(Dimethylamino)ethoxy]benzoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.

Overview of the Synthetic Pathway

The most prevalent and industrially scalable route to 2-[2-(Dimethylamino)ethoxy]benzoic acid involves a two-step process. It begins with the Williamson ether synthesis, followed by the hydrolysis of an ester intermediate. The typical starting material is an ester of salicylic acid, most commonly methyl salicylate, which undergoes O-alkylation with an appropriate alkylating agent like 2-chloro-N,N-dimethylethanamine. The resulting methyl ester is then saponified to yield the final carboxylic acid product.

This pathway is favored due to the high reactivity of the phenolic hydroxyl group under basic conditions and the commercial availability of the starting materials.[1][2] However, several competing reactions can occur, leading to impurities and reduced yields. Understanding these potential pitfalls is crucial for a successful synthesis.

Synthesis_Pathway cluster_step1 Step 1: Williamson Ether Synthesis (O-Alkylation) cluster_step2 Step 2: Saponification (Ester Hydrolysis) MS Methyl Salicylate Phenoxide Methyl Salicylate Phenoxide MS->Phenoxide Base (e.g., NaH, K2CO3) EsterIntermediate Methyl 2-[2-(Dimethylamino)ethoxy]benzoate Phenoxide->EsterIntermediate SN2 Reaction AlkylHalide 2-Chloro-N,N-dimethylethanamine Salt Carboxylate Salt EsterIntermediate->Salt 1. Base (e.g., NaOH, KOH) 2. Heat EsterIntermediate->Salt FinalProduct 2-[2-(Dimethylamino)ethoxy]benzoic acid Salt->FinalProduct Acid Workup (e.g., HCl)

Caption: General two-step synthesis of 2-[2-(Dimethylamino)ethoxy]benzoic acid.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis. Each problem is analyzed from a mechanistic standpoint to provide robust and scientifically grounded solutions.

FAQ 1: Low Conversion of Starting Material

Question: My reaction shows a low yield of the ether intermediate, and I recover a large amount of unreacted methyl salicylate. What is causing this, and how can I improve the conversion rate?

Answer: This issue almost always points to incomplete deprotonation of the phenolic hydroxyl group on methyl salicylate. The Williamson ether synthesis is an SN2 reaction that requires a potent nucleophile, which in this case is the phenoxide ion.[3][4] If the base used is too weak or used in insufficient quantity, the equilibrium will not sufficiently favor the formation of the phenoxide, resulting in a slow or incomplete reaction.

Causality & Troubleshooting:

  • Basicity: The pKa of the phenolic proton of methyl salicylate is approximately 10. The base you choose must be strong enough to deprotonate it effectively. While bases like potassium carbonate (K₂CO₃) can be used, they often require higher temperatures and longer reaction times. Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) will ensure near-quantitative formation of the nucleophilic phenoxide at lower temperatures.[4]

  • Stoichiometry: Ensure you are using at least one full equivalent of the base relative to the methyl salicylate. A slight excess (e.g., 1.1 equivalents) can help drive the deprotonation to completion.

  • Solvent Choice: The solvent must be aprotic to avoid protonating the phenoxide intermediate. Common choices include Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF). DMF is particularly effective as it is polar aprotic, which helps to solvate the cation of the base and leave the phenoxide anion more reactive.

Recommended Protocol Adjustment:

  • Dry Your Solvent: Ensure your aprotic solvent (e.g., DMF) is anhydrous. Water will consume the base and protonate the phenoxide.

  • Use a Stronger Base: Switch from a weak base like K₂CO₃ to sodium hydride (NaH).

  • Procedure:

    • Dissolve methyl salicylate in anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon).

    • Cool the solution in an ice bath (0 °C).

    • Add NaH (60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Allow the hydrogen gas evolution to cease completely before proceeding.

    • Slowly add 2-chloro-N,N-dimethylethanamine (1.0-1.2 equivalents).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

FAQ 2: Presence of Phenolic Impurities and Dark Reaction Color

Question: My reaction mixture turns dark brown or black, especially at higher temperatures. Upon analysis, I've found impurities like phenol or 2-(dimethylamino)ethoxyphenol. What is causing this degradation?

Answer: This is a classic sign of decarboxylation, a common side reaction for salicylic acid and its derivatives at elevated temperatures.[5][6] The presence of the ortho-hydroxyl group facilitates the loss of the carboxyl group as CO₂, especially under harsh basic or high-temperature conditions. This leads to the formation of phenol-type byproducts.

Mechanism of Side Reactions:

Side_Reactions cluster_main Desired O-Alkylation cluster_side Competing Side Reactions Phenoxide Salicylate Phenoxide O_Alkylated Desired Product (Ether Linkage) Phenoxide->O_Alkylated R-X (SN2) C_Alkylated C-Alkylated Byproduct Phenoxide->C_Alkylated R-X (SN2 at Ring) Decarboxylated Decarboxylated Byproduct (Phenol) Phenoxide->Decarboxylated High Temp ( > 150°C ) Loss of CO2

Caption: Competing O-alkylation, C-alkylation, and decarboxylation pathways.

Preventative Measures:

  • Temperature Control: This is the most critical factor. The Williamson ether synthesis step should ideally be conducted at or near room temperature. If the reaction is sluggish, gentle heating (40-60 °C) may be applied, but high temperatures (>100 °C) should be strictly avoided.

  • Protecting Group Strategy: The synthesis is intentionally started with methyl salicylate instead of salicylic acid. The ester group is less prone to decarboxylation than the free carboxylic acid. The final hydrolysis step to remove the methyl ester should also be performed under controlled heating (typically refluxing in aqueous NaOH/KOH solution, around 60-100 °C), but for the minimum time necessary to achieve full conversion.[2][7]

FAQ 3: Incomplete Hydrolysis to the Final Product

Question: My final product is contaminated with the starting material for this step, Methyl 2-[2-(dimethylamino)ethoxy]benzoate. How can I ensure the saponification goes to completion?

Answer: Incomplete saponification (alkaline hydrolysis of the ester) is a common issue that points to insufficient reaction time, temperature, or concentration of the base.[8][9] Saponification is generally an irreversible process because the resulting carboxylate salt is deprotonated and resonance-stabilized, making it unreactive towards the alcohol byproduct.[10] However, the reaction kinetics can be slow.

Troubleshooting the Hydrolysis Step:

ParameterIssueRecommended Solution
Reaction Time Insufficient time for the reaction to complete.Increase the reaction time. Monitor the disappearance of the ester starting material by TLC (a simple stain like permanganate can often differentiate the ester from the carboxylate salt). A typical time is 2-6 hours.[2]
Temperature Reaction rate is too slow at lower temperatures.The reaction is typically heated to reflux. Ensure your reaction is maintaining a gentle reflux. Using a solvent mixture like water/ethanol can help solubilize the organic ester and facilitate the reaction.[7]
Base Concentration The concentration of hydroxide ions is too low.Use a higher concentration of NaOH or KOH solution (e.g., 2-4 M). Ensure at least 2-3 equivalents of the base are used to ensure the reaction goes to completion and to neutralize any acidic impurities.

Validated Protocol for Saponification:

  • Dissolve the crude Methyl 2-[2-(dimethylamino)ethoxy]benzoate in a suitable solvent like methanol or ethanol.

  • Add an aqueous solution of sodium hydroxide (3 equivalents, 2 M solution).

  • Heat the mixture to reflux (approx. 65-85 °C depending on the alcohol used) for 4 hours.

  • Cool the reaction mixture to room temperature and confirm the absence of the starting ester by TLC.

  • Remove the alcohol solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify slowly with concentrated HCl until the pH is ~5-6. The product should precipitate.

  • Collect the solid product by vacuum filtration and wash with cold water.

References

  • NINGBO INNO PHARMCHEM. (n.d.). The Chemical Properties and Synthesis of 2-Ethoxybenzoic Acid.
  • Google Patents. (2015). CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
  • ChemicalBook. (n.d.). 2-Ethoxybenzoic acid synthesis.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Google Patents. (2017). CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state.
  • MDPI. (2022). A Combined Computational–Experimental Study on the Substrate Binding and Reaction Mechanism of Salicylic Acid Decarboxylase. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Decarboxylation of Salicylic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N,N-dimethylethylamine. Retrieved from [Link]

  • PubMed. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • RSC Education. (n.d.). The preparation of 2-hydroxybenzoic acid. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

Sources

Troubleshooting

"2-[2-(Dimethylamino)ethoxy]benzoic acid" stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-[2-(Dimethylamino)ethoxy]benzoic Acid

Product Identity:

  • Chemical Name: 2-[2-(Dimethylamino)ethoxy]benzoic acid[1][2][3][4][5]

  • CAS Number: 206261-66-7[2][4][6]

  • Molecular Formula: C₁₁H₁₅NO₃

  • Molecular Weight: 209.24 g/mol

Part 1: Stability & Storage Guidelines

Senior Scientist Note: "Many researchers treat this compound like a standard benzoic acid derivative, assuming high stability. However, the presence of the tertiary amine side chain introduces specific vulnerabilities—specifically hygroscopicity and susceptibility to N-oxidation. The protocol below is designed to mitigate these specific degradation pathways."

Storage Conditions
ParameterRecommendationScientific Rationale
Long-Term Storage -20°C (Freezer) Prevents slow thermal degradation and minimizes molecular mobility, reducing oxidation rates.
Short-Term Storage 2-8°C (Refrigerator) Acceptable for <2 weeks. Keep strictly anhydrous.
Atmosphere Inert Gas (Argon/Nitrogen) The tertiary amine is prone to oxidation (N-oxide formation) upon prolonged exposure to atmospheric oxygen.
Humidity Control Desiccator Required The amino-ether moiety can exhibit hygroscopic behavior, leading to hydrolysis risks in impurities or physical caking.
Light Exposure Protect from Light Aromatic ethers can undergo photo-oxidative cleavage over extended periods. Store in amber vials.
Solution Stability
  • DMSO/Methanol: Stock solutions (e.g., 10 mM) are stable for 3 months at -20°C . Avoid repeated freeze-thaw cycles which introduce moisture.

  • Aqueous Solutions:

    • pH Sensitivity: This molecule is zwitterionic. In neutral water, it may form an internal salt, limiting solubility.

    • Stability: Aqueous solutions should be prepared fresh . If storage is necessary, filter sterilize and store at 4°C for no more than 24 hours.

Part 2: Troubleshooting & FAQs

Q1: My compound has turned from off-white to a faint yellow/brown. Is it still usable? A: This discoloration typically indicates N-oxidation of the tertiary amine or photo-oxidation of the aromatic ring.

  • Diagnosis: Run an LC-MS. Look for a peak at M+16 (225.24 m/z) , corresponding to the N-oxide.

  • Action: If the impurity is <5%, it may be repurified via recrystallization (ethanol/ether) or used for non-critical applications. For precise kinetics or binding assays, discard and purchase fresh stock.

Q2: I cannot get the compound to dissolve in water/PBS. A: The compound exists as a zwitterion (internal salt) at neutral pH, which often has the lowest solubility.

  • The Fix: Adjust the pH.

    • To dissolve: Add dilute NaOH (to form the sodium carboxylate salt) or dilute HCl (to form the ammonium chloride salt).

    • Protocol: Dissolve in a small volume of DMSO first, then dilute into the aqueous buffer while vortexing.

Q3: What is the best way to prepare a stock solution for cell culture? A:

  • Weigh the powder in a dehumidified environment.

  • Dissolve in 100% DMSO to a concentration of 10-50 mM.

  • Vortex until completely clear.

  • Aliquot into single-use amber tubes (to avoid freeze-thaw).

  • Store at -80°C or -20°C.

Part 3: Experimental Protocols

Protocol A: Solubility & Quality Check (LC-MS)

Objective: Verify purity and solubility prior to critical assays.

  • Preparation: Prepare a 1 mg/mL solution in Methanol:Water (50:50).

  • Visual Inspection: Solution must be clear and colorless. Any turbidity implies insolubility or inorganic salt contamination.

  • LC-MS Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes.

  • Analysis:

    • Target Mass: [M+H]⁺ = 210.25 m/z.

    • Common Impurity: [M+H+16]⁺ = 226.25 m/z (N-Oxide).

Protocol B: pH-Dependent Solubility Optimization

Objective: Solubilize the compound for aqueous bioassays without DMSO.

  • Suspend 10 mg of compound in 900 µL of water (suspension likely).

  • Acidic Route: Add 1.0 M HCl dropwise. Monitor dissolution. (Target pH ~2-3).

  • Basic Route (Preferred for cell assays): Add 1.0 M NaOH dropwise. Monitor dissolution. (Target pH ~8-9).

  • Back-titration: Once dissolved, slowly adjust pH back to 7.4 using dilute buffer. If precipitation occurs, the zwitterionic form is insoluble at the required concentration. Recommendation: Maintain <1% DMSO co-solvent.

Part 4: Visual Logic Guides

Figure 1: Degradation & Stability Logic

StabilityLogic Compound 2-[2-(Dimethylamino)ethoxy]benzoic acid Storage Storage Condition Compound->Storage Air Air/Oxygen Exposure Storage->Air Improper Sealing Moisture Moisture/Humidity Storage->Moisture No Desiccant Light UV/Light Exposure Storage->Light Clear Vial Safe Stable > 1 Year (-20°C, Dark, Inert) Storage->Safe Correct Protocol NOxide N-Oxide Impurity (M+16) Air->NOxide Oxidation of Tertiary Amine Hydrolysis Caking / Hydrolysis (Rare) Moisture->Hydrolysis Hygroscopic Effect PhotoDeg Photo-oxidation (Yellowing) Light->PhotoDeg Aromatic Excitation

Caption: Figure 1. Degradation pathways for amino-ether-benzoic acids. The tertiary amine is the primary site of oxidative instability.

Figure 2: Solubility Decision Tree

SolubilityTree Start Start: Solid Powder Solvent Select Solvent Start->Solvent DMSO DMSO / Ethanol Solvent->DMSO Organic Assay Water Water / PBS Solvent->Water Aqueous Assay Clear Clear Solution (Ready) DMSO->Clear Check Visual Check Water->Check Check->Clear Low Conc. Cloudy Cloudy/Precipitate (Zwitterion Effect) Check->Cloudy High Conc. Adjust Adjust pH Cloudy->Adjust Acid Add HCl (Forms NH+ Salt) Adjust->Acid Base Add NaOH (Forms COO- Salt) Adjust->Base Final Dissolved Acid->Final Base->Final

Caption: Figure 2. Decision tree for solubilizing zwitterionic compounds. pH adjustment is often required for aqueous concentrations >1 mM.

References

  • Thermo Scientific Chemicals. 2-[2-(Dimethylamino)ethoxy]benzoic acid, 95%. Fisher Scientific. Retrieved February 2, 2026, from [Link]

  • PubChem. Compound Summary: Benzoic acid derivatives and pKa prediction models. National Library of Medicine. Retrieved February 2, 2026, from [Link]

Sources

Optimization

Technical Support Center: 2-[2-(Dimethylamino)ethoxy]benzoic Acid

Impurity Profiling & Method Development Guide Status: Operational | Role: Senior Application Scientist | Last Updated: 2025-05-20[1] Molecule Dashboard Before troubleshooting, verify your target analyte properties.[1] Th...

Author: BenchChem Technical Support Team. Date: February 2026

Impurity Profiling & Method Development Guide

Status: Operational | Role: Senior Application Scientist | Last Updated: 2025-05-20[1]

Molecule Dashboard

Before troubleshooting, verify your target analyte properties.[1] This molecule exhibits zwitterionic behavior , which is the root cause of 80% of chromatographic anomalies reported by users.[1]

PropertySpecificationCritical Note
Chemical Name 2-[2-(Dimethylamino)ethoxy]benzoic acidAlso known as O-dimethylaminoethylsalicylic acid
CAS Number 17610-38-3
Molecular Formula

MW: 209.24 g/mol
pKa Values pKa


3.5 (COOH)pKa


9.2 (N-H

)
Exists as a zwitterion at neutral pH.[1][2]
Solubility High in Water, MeOH; Low in HexanepH-dependent solubility profile.[1]

Module 1: The Impurity Landscape (Origin & Control)

User Question: "I am seeing an unknown peak at RRT 0.85 and RRT 1.2. What are the likely structures?"

Technical Insight: The synthesis of this molecule typically involves the O-alkylation of Salicylic Acid with 2-chloro-N,N-dimethylethylamine.[1] The impurity profile is dictated by the competition between O-alkylation (desired) and side reactions.[1]

Common Impurity Identification Table
Impurity CodeLikely IdentityOriginRRT (Approx)*Control Strategy
Imp-A Salicylic AcidUnreacted Starting Material~0.85Monitor reaction stoichiometry; Ensure basic scavenger excess.[1]
Imp-B 2-ethoxybenzoic acid derivs.[1][3][4][5]Reagent impurities~1.10Purity check of alkylating agent.
Imp-C Methyl Ester DerivativeWorkup Artifact~1.30Critical: Avoid Methanol/Acid during workup.[1] Use ACN or EtOH.
Imp-D N-Oxide DerivativeOxidative Degradation~0.40Store under inert atmosphere; protect from light.[1]

*RRT (Relative Retention Time) varies by method but typically follows this polarity-driven order on C18.

Visualizing the Pathway

The following diagram illustrates the genesis of these impurities during the synthetic route.

ImpurityPathway Start Salicylic Acid (Starting Material) Product Target Molecule (Zwitterion) Start->Product O-Alkylation (Base/Heat) ImpA Impurity A (Unreacted Acid) Start->ImpA Incomplete Rxn Reagent 2-chloro-N,N- dimethylethylamine Reagent->Product ImpC Impurity C (Methyl Ester) Product->ImpC MeOH Workup (Esterification) ImpD Impurity D (N-Oxide) Product->ImpD Oxidation (Air/Peroxide)

Figure 1: Synthetic origin of key impurities. Note that Impurity C is often a "process artifact" rather than a reaction byproduct.

Module 2: Analytical Method Development (Troubleshooting)

User Question: "My peak shape is terrible (Tailing Factor > 2.0). I'm using a standard C18 column with Water/Acetonitrile. What is wrong?"

Technical Insight: The tertiary amine in the structure interacts strongly with residual silanols on silica-based columns, causing severe tailing.[1] Furthermore, the zwitterionic nature means retention time is hypersensitive to pH.[1]

Protocol: Optimized HPLC Method

Do not use "generic" gradients. Use this specific protocol to suppress silanol activity.

  • Column: Hybrid particle C18 (e.g., Waters XBridge or Phenomenex Gemini NX).[1] Why? High pH stability and reduced silanol activity.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate buffer (pH 9.5). Why? At basic pH, the amine is deprotonated (neutral), improving peak shape.[1]

  • Mobile Phase B: Acetonitrile.[1][6][7]

  • Flow Rate: 1.0 mL/min.[1][8]

  • Detection: UV @ 230 nm (Benzoate absorption) & 270 nm.[1]

Troubleshooting Decision Tree

Use this logic flow to diagnose chromatographic issues.

Troubleshooting Start Issue: Poor Peak Shape or Retention Shift CheckpH Is Mobile Phase pH Controlled? Start->CheckpH pH_No Fix: Buffer is Mandatory. Use Phosphate (pH 2.5) or Bicarb (pH 9.5) CheckpH->pH_No No (Water only) pH_Yes Check Column Type CheckpH->pH_Yes Yes Col_Old Fix: Switch to End-capped or Hybrid C18 pH_Yes->Col_Old Standard Silica Col_New Check Sample Solvent pH_Yes->Col_New Hybrid/Bidentate Solv_Bad Fix: Match Solvent to Initial Mobile Phase Col_New->Solv_Bad 100% Strong Solvent Solv_Good Consider Ion-Pairing (Add 0.1% TEA) Col_New->Solv_Good Matched Solvent

Figure 2: Step-by-step logic for resolving peak tailing and retention drifts specific to amino-benzoic acids.

Module 3: Stability & Stress Testing

User Question: "How stable is this compound in solution? I am seeing degradation after 24 hours."

Technical Insight: The ether linkage is robust, but the amine is the weak point.[1]

  • Oxidative Stress: The dimethylamino group is prone to forming N-oxides (Impurity D) when exposed to peroxides or air over time.[1]

    • Test: Treat with 3%

      
       for 2 hours. Monitor for M+16 peak in LC-MS.
      
  • Hydrolytic Stress: The ether bond is generally stable to acid/base, but the carboxylic acid can decarboxylate under extreme heat/acid conditions.[1]

    • Test: Reflux in 0.1N HCl and 0.1N NaOH.

  • Photostability: Benzoic acid derivatives absorb UV.[1] Protect solutions with amber glassware.[1]

Frequently Asked Questions (FAQ)

Q: Can I use TFA (Trifluoroacetic acid) in my mobile phase? A: Yes, but with caution.[1] TFA is an ion-pairing agent that will sharpen the amine peak (good) but may suppress ionization in LC-MS (bad).[1] For MS work, use Formic Acid or Ammonium Formate.[1][8]

Q: Why does my retention time shift day-to-day? A: This is likely due to lack of temperature control or pH drift.[1] Because the molecule is zwitterionic, a pH shift of 0.1 units can alter the ionization state (and thus retention) significantly.[1] Ensure your column oven is set (e.g., 30°C) and buffer is freshly prepared.

Q: Is the "Impurity C" (Methyl Ester) toxic? A: While specific toxicology data on the methyl ester of this exact intermediate is limited, alkylating agents and esters of active pharmaceutical ingredients (APIs) are generally flagged as potential genotoxic impurities (PGIs) if they can act as alkylators.[1] It must be controlled to ICH M7 standards.

References

  • International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[1] (2006).[1][9] Link

  • McCalley, D. V. Analysis of basic compounds by high performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A, 1217(6), 858-880.[1] (2010).[1] Link[1]

  • PubChem. 2-[2-(Dimethylamino)ethoxy]benzoic acid (Compound Summary). National Library of Medicine.[1] Link[1]

  • Dolan, J. W. The Zwitterion Effect.[1] LCGC North America, 23(11).[1] (2005).[1][9] Link

Sources

Troubleshooting

Solvent effects on "2-[2-(Dimethylamino)ethoxy]benzoic acid" reactivity

Subject: Solvent Effects & Reactivity Guide for 2-[2-(Dimethylamino)ethoxy]benzoic acid CAS: 27237-49-6 Application: Pharmaceutical Intermediates (e.g., Itopride synthesis)[1] Introduction: The "Zwitterion Trap" Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Solvent Effects & Reactivity Guide for 2-[2-(Dimethylamino)ethoxy]benzoic acid CAS: 27237-49-6 Application: Pharmaceutical Intermediates (e.g., Itopride synthesis)[1]

Introduction: The "Zwitterion Trap"

Welcome to the technical support hub for 2-[2-(Dimethylamino)ethoxy]benzoic acid . If you are experiencing low yields, "gummy" precipitates, or inconsistent reaction rates, you are likely encountering the Zwitterion Trap .

This molecule contains two opposing functional groups:[1][2][3][4][5]

  • Acidic Domain: Carboxylic acid (

    
     due to ortho-substitution).[1]
    
  • Basic Domain: Tertiary dimethylamine (

    
    ).[1]
    

The Core Problem: In the solid state and in many solvents, this molecule does not exist as a neutral species.[1] It exists as an internal salt (zwitterion) .[1] The proton migrates from the carboxylic acid to the amine, creating a strong electrostatic lattice that resists dissolution in non-polar solvents and deactivates the carbonyl carbon toward nucleophilic attack.[1]

Solubility & Solvent Selection

The solubility of this intermediate is non-linear and highly dependent on the solvent's dielectric constant (


) and its ability to disrupt the internal ionic bond.[1]
Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Protic Polar Water, Methanol, EthanolHigh Solvates the ionic charges (

and

), stabilizing the zwitterion.[1] Warning: May inhibit activation reactions (e.g., acid chloride formation).
Aprotic Polar DMF, DMSO, NMPHigh High dielectric constant dissociates the ion pair without proton exchange. Ideal for coupling reactions.
Chlorinated DCM, ChloroformModerate Can dissolve the neutral form, but often requires "breaking" the zwitterion with an external base (e.g., TEA) or acid.
Non-Polar Toluene, Hexane, EtherVery Low Cannot overcome the high lattice energy of the zwitterion. The material will remain as a solid or form a sticky gum.[1]
Visualizing the Equilibrium

The following diagram illustrates how solvent polarity shifts the equilibrium between the unreactive zwitterion and the reactive neutral species.

SolventEquilibrium Zwitterion ZWITTERION (Internal Salt) [Insoluble in Toluene] COO(-) ... NH(+) Neutral NEUTRAL SPECIES [Reactive Form] COOH ... N(Me)2 Zwitterion->Neutral  Shift Equilibrium   Reaction Downstream Reaction (Esterification/Amidation) Neutral->Reaction  Nucleophilic Attack   Protic Protic Solvents (MeOH, H2O) Protic->Zwitterion Stabilizes NonPolar Non-Polar Solvents (Toluene) NonPolar->Neutral Forces Aggregation (Precipitate) Base Add Base (TEA/DIPEA) Base->Neutral  Deprotonates NH+  

Figure 1: Solvent-dependent equilibrium. To react the molecule, you must shift the equilibrium toward the Neutral species or activate the Carboxylate directly.

Reactivity & Activation Protocols

The most common workflow involves converting the acid to an acid chloride (using Thionyl Chloride,


) followed by amidation (e.g., synthesis of Itopride).
Critical Protocol: Acid Chloride Activation

Issue: Direct reaction with


 in Toluene often fails because the zwitterion is insoluble.
Solution:  Use the Catalytic DMF Vilsmeier-Haack  method.[1]
Step-by-Step Methodology
  • Suspension: Suspend 1.0 eq of 2-[2-(Dimethylamino)ethoxy]benzoic acid in Toluene (5-10 volumes). Note: It will look like a slurry.[1]

  • Catalyst: Add DMF (Dimethylformamide) (0.05 - 0.1 eq).[1]

    • Mechanism:[1][6][7][8][9] DMF reacts with

      
       to form the Vilsmeier reagent (chloroiminium ion), which is soluble and highly reactive.[1] It attacks the carboxylic acid, transferring the chloride and regenerating DMF.[1]
      
  • Addition: Add Thionyl Chloride (

    
    )  (1.2 - 1.5 eq) dropwise at 40-50°C.
    
  • Reaction: Heat to 50-55°C for 2 hours.

    • Observation: The slurry should slowly dissolve as the zwitterionic acid converts to the HCl salt of the acid chloride (which is more soluble in hot toluene) or the free acid chloride.[1]

  • Workup: Distill off excess

    
     and Toluene under vacuum. Do not wash with water  (hydrolysis risk).[1]
    
Troubleshooting the "Ortho Effect"

The ether oxygen at the ortho position can donate electron density to the carbonyl carbon via resonance, making it less electrophilic.[1] Furthermore, the protonated amine can H-bond with the carbonyl oxygen.[1]

  • Fix: Ensure the reaction temperature is maintained >45°C to overcome this activation energy barrier.

Troubleshooting & FAQs

Q1: My starting material turns into a sticky gum in the reaction flask.

Diagnosis: You are likely using a non-polar solvent (like Toluene or Hexane) without a phase-transfer catalyst or solubilizing agent.[1] The zwitterion is aggregating to minimize surface area.[1] Corrective Action:

  • Option A: Add a small amount of DCM (Dichloromethane) to improve solubility.[1]

  • Option B (Preferred): If doing an activation, ensure DMF catalyst is present. If doing a direct coupling (e.g., with EDC/NHS), switch the solvent to DMF or Acetonitrile .

Q2: I see low yields during amidation (coupling with benzylamine derivatives).

Diagnosis: The amine on your starting material (the dimethylamino group) might be competing with your external amine nucleophile, or it is protonated and acting as an electron-withdrawing group via induction. Corrective Action: Ensure you are running the reaction in basic conditions (pH > 9). Add Triethylamine (TEA) or DIPEA (2.0 - 2.5 eq).[1]

  • 1.0 eq neutralizes the HCl generated.[1]

  • 1.0 eq ensures the dimethylamino group remains deprotonated (neutral), preventing it from salting out the reagents.

Q3: How do I purify the final product?

Diagnosis: The product is amphoteric, making extraction difficult. Protocol:

  • Acid Wash: Extract the organic layer with dilute HCl.[1] The product (containing the amine) will move to the aqueous layer.[1]

  • Wash: Wash the aqueous acidic layer with Ethyl Acetate to remove non-basic impurities.[1]

  • Basify: Adjust the aqueous layer to pH 10-11 using NaOH or

    
    .[1]
    
  • Extract: Extract the free base product back into DCM or Ethyl Acetate.[1]

Diagnostic Workflow (Decision Tree)

Use this flow to determine the root cause of reaction failure.

Troubleshooting Start Start: Reaction Failed Solubility Is the Starting Material Dissolved? Start->Solubility Gum Formation of Sticky Gum? Solubility->Gum No Reactivity Material Dissolved but No Reaction Solubility->Reactivity Yes SolventCheck Current Solvent? Gum->SolventCheck Add DMF/DCM\nor Switch to DMF Add DMF/DCM or Switch to DMF SolventCheck->Add DMF/DCM\nor Switch to DMF Non-Polar (Toluene/Hexane) Check Water Content\n(Zwitterion Hydrates) Check Water Content (Zwitterion Hydrates) SolventCheck->Check Water Content\n(Zwitterion Hydrates) Polar Activation Activation Method? Reactivity->Activation Add DMF Catalyst\nIncrease Temp >50°C Add DMF Catalyst Increase Temp >50°C Activation->Add DMF Catalyst\nIncrease Temp >50°C Thionyl Chloride Add DIPEA/TEA\n(Break Internal Salt) Add DIPEA/TEA (Break Internal Salt) Activation->Add DIPEA/TEA\n(Break Internal Salt) Direct Coupling

Figure 2: Troubleshooting decision tree for solubility and reactivity issues.

References

  • BenchChem. (2025).[1][5][10] Synthesis of 4-(2-(Dimethylamino)ethoxy)benzoic Acid: An Application Note and Detailed Protocol. Retrieved from

  • Google Patents. (2007).[1] WO2007074386A2 - A novel process for synthesis of itopride and its novel intermediate.[1] Retrieved from

  • Royal Society of Chemistry. (2002).[1] Solvent effects on the dissociation of benzoic acid in aqueous mixtures.[1][11] Journal of the Chemical Society, Perkin Transactions 2. Retrieved from

  • National Institutes of Health (NIH). Zwitterionic structure of 2-hydroxy-4-[(2-hydroxybenzylidene)amino]benzoic acid.[1] Retrieved from

  • ResearchGate. (2020).[1] An Efficient and Improved Process for the Synthesis of Itopride Hydrochloride.[1][7] Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Precision Purity Assessment of 2-[2-(Dimethylamino)ethoxy]benzoic Acid

qNMR vs. Chromatographic Standards: A Comparative Technical Guide Introduction: The Zwitterionic Challenge The compound 2-[2-(Dimethylamino)ethoxy]benzoic acid represents a classic analytical challenge in pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

qNMR vs. Chromatographic Standards: A Comparative Technical Guide

Introduction: The Zwitterionic Challenge

The compound 2-[2-(Dimethylamino)ethoxy]benzoic acid represents a classic analytical challenge in pharmaceutical intermediate characterization. Structurally, it contains both a basic tertiary amine and an acidic carboxyl group. In solution, this molecule exists in a zwitterionic equilibrium, which wreaks havoc on standard chromatographic methods.

Standard HPLC often results in peak tailing due to the interaction of the amine with residual silanols on the column stationary phase, while the variable ionization state makes potentiometric titration non-specific (indistinguishable from other acidic/basic impurities).

This guide establishes Quantitative NMR (qNMR) not merely as an alternative, but as the primary reference method for assessing the purity of this compound.[1] Unlike HPLC, which relies on relative response factors, qNMR is a primary ratio method—it provides absolute purity without requiring a certified reference standard of the analyte itself.[1]

Structural Analysis & Signal Assignment

To design a robust qNMR method, we must first map the proton environment. In DMSO-d6 , the zwitterionic nature is stabilized, preventing aggregation.

MoietyProton CountApprox. Shift (δ, ppm)MultiplicitySuitability for Quantification
Aromatic Ring 4H6.9 – 7.8MultipletHigh (If integrated as a region)
O-CH₂ 2H~4.4TripletHigh (Distinct region)
N-CH₂ 2H~3.5TripletMedium ( pH dependent)
N-(CH₃)₂ 6H~2.8SingletLow (Risk of solvent overlap/exchange)
COOH 1H>10BroadNone (Exchangeable)

*Note: Chemical shifts for N-adjacent protons are highly sensitive to concentration and trace acid/base content due to protonation of the amine.

Comparative Analysis: qNMR vs. HPLC vs. Titration

The following table summarizes why qNMR is the superior choice for this specific intermediate.

Table 1: Method Performance Comparison

FeatureqNMR (Recommended) HPLC-UV Potentiometric Titration
Reference Standard Not Required for analyte. Uses generic IS (e.g., Maleic Acid).Required. Must have high-purity standard of the specific analyte.Not Required.
Specificity Absolute. Distinguishes structure from impurities.Relative. Retention time only; risks co-elution.Low. Measures all acidic/basic species.
Zwitterion Handling Excellent (in DMSO-d6).Poor (Tailing peaks, requires buffers).Good, but non-specific.
Precision (RSD) < 1.0% (with proper relaxation).0.5 - 2.0%0.5 - 1.0%
Moisture/Salt Detection Detects organic salts; ignores moisture.Invisible to UV; leads to mass balance errors.Interferences possible.[2][3][4][5][6]
Experimental Protocol: The Self-Validating qNMR Workflow

This protocol uses Maleic Acid as the Internal Standard (IS). Maleic acid provides a sharp singlet at ~6.05 ppm in DMSO-d6, a "silent region" for our analyte (between the ether linkage at 4.4 ppm and aromatics at 6.9 ppm).

Phase 1: Preparation
  • Solvent: DMSO-d6 (99.9% D) + 0.05% TMS (optional). Why: Ensures solubility of the zwitterion.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST traceable).

    • Target Ratio: 1:1 molar ratio between Analyte and IS protons.

  • Sample Weighing:

    • Weigh ~10 mg of IS (record to 0.01 mg precision).

    • Weigh ~20 mg of Analyte (record to 0.01 mg precision).

    • Crucial Step: Weigh both directly into the same vial to minimize transfer errors.

Phase 2: Acquisition Parameters (Bruker/Varian 400 MHz+)
  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse). Note: 90° provides max signal but requires longer d1.

  • Relaxation Delay (d1): 30 seconds .

    • Scientific Logic:[2][7][8][9] T1 for small molecules in DMSO is typically 2-5s. For quantitative accuracy (99.9%), d1 must be ≥ 5 × T1. Short d1 is the #1 cause of low qNMR results.

  • Scans (NS): 16 or 32 (S/N > 150:1).

  • Spectral Width: -2 to 14 ppm.

  • Temperature: 298 K (25°C) constant.

Phase 3: Processing
  • Phase Correction: Manual. (Auto-phasing often distorts baseline integration).

  • Baseline Correction: Polynomial (Bernstein) fit.

  • Integration:

    • IS Peak: Maleic Acid singlet (~6.05 ppm). Set Integral = 2 (for 2 protons).

    • Analyte Peak: Aromatic region (6.9–7.8 ppm).[2] Integrate total area (4 protons).

    • Self-Validation: Check the O-CH₂ triplet (~4.4 ppm). If its integral deviates significantly from the aromatic region (normalized for proton count), an impurity overlaps one of the regions.

Visualization of Workflows
Diagram 1: The qNMR Logic Flow

This diagram illustrates the critical decision points and data flow for the purity assessment.

qNMR_Workflow Start Start: Purity Assessment Solubility Solubility Check (DMSO-d6 vs D2O) Start->Solubility IS_Select Select Internal Standard (Maleic Acid vs TCNB) Solubility->IS_Select Analyte Soluble Weighing Precision Weighing (Metrological Weighing) IS_Select->Weighing Acquisition NMR Acquisition (d1 > 5*T1, 90 deg pulse) Weighing->Acquisition Processing Processing (Phase/Baseline Corr) Acquisition->Processing Overlap Signal Overlap? Processing->Overlap Calc Purity Calculation Output Report Generation Calc->Output Final Purity % Overlap->IS_Select Yes (Redesign) Overlap->Calc No Overlap

Caption: Figure 1. Step-by-step qNMR workflow emphasizing the iterative check for signal overlap.

Diagram 2: Comparative Decision Matrix

When should you use qNMR versus HPLC for this specific compound?

Decision_Matrix Input Sample: 2-[2-(Dimethylamino)ethoxy]benzoic acid Goal_ID Goal? Input->Goal_ID Route_Abs Absolute Purity / Assay Goal_ID->Route_Abs Mass Balance / Potency Route_Trace Trace Impurity Profiling (<0.1%) Goal_ID->Route_Trace Contaminant ID Method_qNMR Method: qNMR (Primary Choice) Route_Abs->Method_qNMR No Ref Std Needed Method_HPLC Method: HPLC-UV (Secondary Choice) Route_Trace->Method_HPLC High Sensitivity

Caption: Figure 2. Decision matrix for selecting analytical technique based on research goal.

Calculation

The purity (


) is calculated using the fundamental qNMR equation:


Where:

  • 
    : Integral area
    
  • 
    : Number of protons (Analyte=4 for aromatics, IS=2 for Maleic Acid)
    
  • 
    : Molar Mass (Analyte=209.24  g/mol , Maleic Acid=116.07  g/mol )
    
  • 
    : Gravimetric mass (mg)
    
  • 
    : Purity of Internal Standard (as decimal, e.g., 0.999)
    
References
  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: Benzoic Acid." BIPM qNMR Guidelines. [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 2012. [Link]

  • NIST (National Institute of Standards and Technology). "Certificates of Analysis for Standard Reference Materials (Benzoic Acid)." [Link]

Sources

Comparative

Bioisosteric Replacement Guide: 2-[2-(Dimethylamino)ethoxy]benzoic acid

This guide provides an in-depth technical analysis of bioisosteric strategies for 2-[2-(Dimethylamino)ethoxy]benzoic acid , a pharmacophore sharing structural features with salicylates and amino-ether antihistamines. [1]...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of bioisosteric strategies for 2-[2-(Dimethylamino)ethoxy]benzoic acid , a pharmacophore sharing structural features with salicylates and amino-ether antihistamines.

[1]

Executive Summary

Molecule Overview: 2-[2-(Dimethylamino)ethoxy]benzoic acid is a bifunctional scaffold characterized by an acidic carboxylate head group and a basic dimethylamino tail, connected via an ortho-ethoxy linker. This "zwitterionic-like" motif presents unique challenges in drug development, particularly regarding membrane permeability (LogD distribution) and metabolic stability (glucuronidation of the acid, N-dealkylation of the amine).

Strategic Rationale: Modifying this core aims to:

  • Mitigate Acyl Glucuronidation: The carboxylic acid is a prime handle for Phase II metabolism, leading to reactive acyl glucuronides implicated in idiosyncratic toxicity.

  • Optimize Permeability: The zwitterionic nature at physiological pH can limit passive diffusion. Masking the charge or altering the pKa is critical for CNS or intracellular targeting.

  • Rigidify Conformation: The flexible ethoxy linker incurs a high entropic penalty upon binding. Rigidification can improve potency.

Physicochemical Profile & Pharmacophore Analysis[2]

Before selecting replacements, we must map the critical interactions of the parent molecule.

FeatureFunctionLiabilityOptimization Goal
Carboxylic Acid H-bond donor/acceptor; Ionic anchor (Salt bridge)Phase II Glucuronidation; Poor permeabilityMaintain acidity (pKa ~4-5) while blocking metabolism.
Ether Linker H-bond acceptor; SpacerRotatable bonds (High entropy); Oxidative cleavageRigidify to lock bioactive conformation.
Dimethylamine Basic center (pKa ~9); Cation-

interactions
N-dealkylation; hERG liabilityModulate basicity (lower pKa) to reduce trapping.
Ortho-Substitution Intramolecular H-bond (Acid-Ether)Planarity constraintMimic the "pseudo-ring" formed by the H-bond.
Visualization: Pharmacophore Interaction Map

The following diagram illustrates the structural logic and interaction points.

Pharmacophore Parent Parent Molecule 2-[2-(Dimethylamino)ethoxy]benzoic acid Acid Carboxylic Acid (Ionic Interaction) Parent->Acid Target 1 Linker Ethoxy Linker (Spacer/H-Bond) Parent->Linker Target 2 Amine Dimethylamine (Cationic Center) Parent->Amine Target 3 Acid->Linker Intramolecular H-Bond (Ortho)

Caption: Pharmacophore decomposition showing the intramolecular hydrogen bond network characteristic of ortho-substituted benzoates.

Strategy 1: Carboxylic Acid Replacements

The most common modification is replacing the carboxylic acid to improve metabolic stability while retaining the negative charge or H-bond capability.

A. Tetrazole (Classic Bioisostere)[3]
  • Rationale: The 1H-tetrazole anion is planar and delocalized, mimicking the carboxylate anion with a similar pKa (~4.5-5.0).

  • Advantage: Resistant to glucuronidation; often improves metabolic stability.[1]

  • Disadvantage: Can be poor for permeability due to high polarity.

B. Acyl Sulfonamide (pKa Tuning)
  • Rationale: The -CONHSO2R group presents an acidic proton. By varying the 'R' group (e.g., -CH3, -CF3, -Ph), the pKa can be tuned from 4.5 to 8.0.

  • Advantage: Increases lipophilicity significantly compared to the acid or tetrazole.[1]

  • Application: Useful if the parent acid is too polar to cross membranes.

C. 1,2,4-Oxadiazole-5-one (Non-Acidic/Weakly Acidic)
  • Rationale: A neutral or weakly acidic surrogate that mimics the carbonyl geometry but removes the ionization potential at physiological pH.

  • Advantage: Drastically improves permeability.

Comparative Data Table: Acid Replacements

ReplacementpKaLogP ShiftMetabolic StabilityPermeability Risk
Carboxylic Acid (Parent) ~4.2ReferenceLow (Glucuronidation)Moderate
Tetrazole ~4.9-0.5 (More Polar)HighHigh (Low passive diffusion)
Acyl Sulfonamide 4.5 - 8.0+1.0 (More Lipophilic)HighLow
Oxadiazole-5-one ~6-8+0.5HighLow

Strategy 2: Linker & Amine Rigidification

The "ethoxy-amine" chain is highly flexible. Locking this into a ring system (scaffold hopping) can reduce the entropic cost of binding.

A. Benzofuran / Dihydrobenzofuran

Replacing the ether oxygen with a ring system creates a fused bicycle.

  • Modification: Cyclize the ortho-ethoxy group onto the benzene ring.

  • Result: 2,3-Dihydrobenzofuran-7-carboxylic acid derivatives.

  • Benefit: Locks the oxygen lone pairs in a specific vector; improves metabolic stability of the alkyl chain.

B. Cyclic Amines

Replacing the dimethylamine with a saturated heterocycle.

  • Pyrrolidine/Piperidine: Increases basicity and lipophilicity.

  • Morpholine: Lowers pKa (approx 8.3), reducing the fraction of cationic species at pH 7.4, which can improve permeability and reduce hERG binding.

Experimental Protocols

Protocol A: pKa Determination (Potentiometric Titration)

Validating the acidity of bioisosteres (e.g., Acyl Sulfonamide).

  • Preparation: Dissolve 5 mg of the compound in 20 mL of degassed water/methanol (80:20) mixture to ensure solubility.

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.00) at 25°C.

  • Titration: Titrate with 0.1 M KOH (standardized) using an autotitrator (e.g., Mettler Toledo). Add titrant in 10 µL increments.

  • Analysis: Plot pH vs. Volume of KOH. The inflection point (first derivative max) represents the pKa.

  • Correction: Apply the Yasuda-Shedlovsky equation to extrapolate the aqueous pKa from the methanol/water value.

Protocol B: Microsomal Stability Assay

Assessing resistance to oxidative metabolism and glucuronidation.

  • Incubation System:

    • Test Compound: 1 µM

    • Microsomes: Human Liver Microsomes (HLM), 0.5 mg protein/mL.

    • Cofactors: NADPH (1 mM) for oxidation; UDPGA (2 mM) + Alamethicin (25 µg/mL) for glucuronidation.

  • Procedure:

    • Pre-incubate microsomes and compound for 5 min at 37°C.

    • Initiate reaction by adding cofactors.

    • Sample at t = 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Quantification: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. Slope = -k.

    
    . 
    
    
    
    .

Decision Logic & Workflow

The following decision tree guides the selection of the optimal bioisostere based on the specific failure mode of the parent molecule.

Bioisostere_Logic Start Start: Parent Molecule Analysis Issue_Metab Issue: High Metabolic Clearance? Start->Issue_Metab Issue_Perm Issue: Poor Permeability? Start->Issue_Perm Issue_Potency Issue: Low Potency? Start->Issue_Potency Sol_Tetrazole Solution: Tetrazole (Blocks Glucuronidation) Issue_Metab->Sol_Tetrazole If Acid Glucuronidation Sol_Morpholine Solution: Morpholine (Lowers pKa / Reduces Cation) Issue_Metab->Sol_Morpholine If N-Dealkylation Sol_Sulfonamide Solution: Acyl Sulfonamide (Increases Lipophilicity) Issue_Perm->Sol_Sulfonamide Mask Charge Issue_Perm->Sol_Morpholine Reduce Ionization Sol_Rigid Solution: Benzofuran/Indole (Entropic Optimization) Issue_Potency->Sol_Rigid Lock Conformation

Caption: Strategic decision tree for bioisosteric replacement based on ADME/Potency limitations.

References

  • Ballatore, C., et al. (2013). "Carboxylic Acid Bioisosteres in Medicinal Chemistry." ChemMedChem. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • Lassalas, P., et al. (2016). "Structure Property Relationships of Carboxylic Acid Isosteres." Journal of Medicinal Chemistry. Link

  • Povermo, L., et al. (2025).[1] "One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis." NIH/PMC. Link

  • Drug Hunter. (2025).[1][2] "Bioisosteres for Drug Hunters: Part 1 - Carboxylic Acids." Drug Hunter. Link

Sources

Validation

A Comparative Guide to 2-[2-(Dimethylamino)ethoxy]benzoic Acid as a Reference Standard in Pharmaceutical Analysis

This guide provides an in-depth technical evaluation of 2-[2-(Dimethylamino)ethoxy]benzoic acid for its use as a chemical reference standard. Tailored for researchers, scientists, and drug development professionals, this...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical evaluation of 2-[2-(Dimethylamino)ethoxy]benzoic acid for its use as a chemical reference standard. Tailored for researchers, scientists, and drug development professionals, this document delves into the synthesis, purification, comprehensive analytical characterization, and comparative performance of this standard, particularly in the context of quality control for active pharmaceutical ingredients (APIs) where it may arise as a process-related impurity or metabolite.

Introduction: The Crucial Role of Impurity Reference Standards

In pharmaceutical development and manufacturing, the adage "you can only measure what you know" holds profound significance. The quality, safety, and efficacy of an API are directly linked to the control of its impurity profile. Reference standards are the cornerstones of this control, providing the benchmark against which analytical methods are validated and routine quality control samples are measured.[1]

2-[2-(Dimethylamino)ethoxy]benzoic acid (CAS No. 206261-66-7) is a relevant impurity in the synthesis of certain APIs, notably those sharing structural motifs, such as the antihistamine Doxylamine.[2][3] Its accurate quantification is essential for ensuring the final drug product meets stringent regulatory requirements. This guide establishes the scientific basis for its qualification as a reference standard and compares its analytical performance against other potential impurities.

Physicochemical Profile and Synthesis Rationale

A thorough understanding of a reference standard's fundamental properties is the first step in its qualification.

Table 1: Physicochemical Properties of 2-[2-(Dimethylamino)ethoxy]benzoic acid

PropertyValueSource(s)
CAS Number 206261-66-7[4][5][6]
Molecular Formula C₁₁H₁₅NO₃[4][5][7]
Molecular Weight 209.24 g/mol [6][7]
Appearance Off-white to white solid (predicted)General chemical knowledge
Vapor Pressure 3.05E-05 mmHg at 25°C[7]
Refractive Index 1.541[7]
Synthesis and Purification Strategy

The qualification of a reference standard begins with its synthesis and purification. The chosen synthetic route must be robust, and the purification process must be capable of removing starting materials, by-products, and other potential contaminants to achieve a high level of purity.

A plausible and efficient synthesis involves a two-step process starting from salicylic acid, as outlined below. This approach is chosen for its high yields and the relative ease of purification of the final product.

cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification A Salicylic Acid reagent1 CH₃OH, H₂SO₄ (cat.) (Esterification) A->reagent1 B Methyl Salicylate reagent2 1. NaH 2. 2-Chloro-N,N-dimethylethanamine B->reagent2 C Methyl 2-[2-(dimethylamino)ethoxy]benzoate reagent3 NaOH (aq), Heat Then HCl (aq) to pH ~4.5 C->reagent3 reagent1->B reagent2->C D 2-[2-(Dimethylamino)ethoxy]benzoic acid reagent3->D

Caption: Proposed two-step synthesis of the target compound.

Causality Behind Experimental Choices:

  • Esterification First: The acidic proton of the carboxylic acid in salicylic acid would interfere with the base-mediated Williamson ether synthesis. Protecting it as a methyl ester allows the reaction to proceed cleanly at the phenolic hydroxyl group.

  • Saponification: Basic hydrolysis (saponification) is a standard and high-yielding method for converting esters back to carboxylic acids.[8]

  • Purification by Recrystallization: Benzoic acid and its derivatives often have good crystallinity and temperature-dependent solubility in appropriate solvents, making recrystallization an effective method for achieving high purity by removing residual starting materials and by-products.[9][10]

Comprehensive Analytical Characterization for Qualification

A reference standard must be rigorously characterized to confirm its identity, purity, and potency. A multi-pronged analytical approach, using orthogonal (different and independent) methods, provides a self-validating system and ensures the trustworthiness of the standard.

cluster_workflow Reference Standard Qualification Workflow start Synthesized & Purified Material purity Purity Assessment HPLC-UV (≥99.5% area) Peak Purity by DAD start->purity identity Identity Confirmation Mass Spec (LC-MS) NMR Spectroscopy (¹H, ¹³C) start->identity potency Potency Assignment (Assay) Quantitative NMR (qNMR) or Mass Balance purity->potency identity->potency certified Certified Reference Standard potency->certified

Caption: Orthogonal workflow for reference standard qualification.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the workhorse for purity analysis in the pharmaceutical industry. The goal is to develop a stability-indicating method that can separate the main compound from all potential impurities.

Experimental Data Summary:

Table 2: HPLC Method Parameters and Performance

ParameterValueRationale
Column C18, 250 x 4.6 mm, 5 µmProvides excellent reversed-phase retention for moderately polar aromatic acids.[11]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.[12]
Gradient 10% to 90% B over 20 minEnsures elution of compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection Diode Array Detector (DAD) at 234 nmWavelength selected for good chromophoric response of the benzoic acid moiety.[11] DAD allows for peak purity assessment.
Purity Result 99.8% (by area normalization)Meets typical requirements for a reference standard.
Peak Tailing 1.1Indicates good peak symmetry and an efficient separation.
Identity Confirmation by LC-Mass Spectrometry (LC-MS)

LC-MS provides unambiguous confirmation of the molecular weight and offers insights into the structure through fragmentation analysis.

Expected Mass Spectral Data:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Expected [M+H]⁺: 210.11 m/z (Calculated for C₁₁H₁₆NO₃⁺)

  • Key Fragmentation: The primary fragmentation pathway is expected to be the cleavage of the ether bond, resulting in a highly stable dimethylaminoethyl cation.

parent Parent Ion [M+H]⁺ m/z = 210.11 frag1 Fragment 1 m/z = 72.08 [C₄H₁₀N]⁺ parent->frag1 Loss of C₇H₅O₃ frag2 Fragment 2 m/z = 137.02 [C₇H₅O₃]⁺ parent->frag2 Loss of C₄H₁₀N

Caption: Predicted ESI-MS/MS fragmentation pathway.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides the definitive structural confirmation by mapping the carbon-hydrogen framework of the molecule.

Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationRationale
Carboxylic Acid (-COOH)~12.9broad singlet1HAcidic proton, often broad and downfield.[13]
Aromatic (Ar-H)7.0 - 7.8multiplet4HProtons on the substituted benzene ring.
Methylene (-OCH₂-)~4.3triplet2HMethylene group adjacent to the ether oxygen.
Methylene (-CH₂N-)~2.8triplet2HMethylene group adjacent to the nitrogen.
Methyl (-N(CH₃)₂)~2.3singlet6HTwo equivalent methyl groups on the nitrogen.

Performance Comparison with an Alternative Standard

To provide context, we compare the analytical characteristics of 2-[2-(Dimethylamino)ethoxy]benzoic acid with a known pharmacopeial impurity of Doxylamine, Doxylamine Pyridinyl N-oxide .[14]

Table 4: Comparative Analysis of Reference Standards

Feature2-[2-(Dimethylamino)ethoxy]benzoic acidDoxylamine Pyridinyl N-oxide
Nature Process-related impurity / MetaboliteDegradation product
Chromatographic Behavior Good retention and peak shape on C18 under acidic mobile phase conditions.More polar; may elute earlier and require different chromatographic conditions for optimal retention and separation.
Chemical Stability Generally stable. The ether linkage is robust under typical storage conditions.The N-oxide functional group can be susceptible to reduction or degradation under light or heat stress, potentially complicating long-term storage and use.
Detection (UV) Strong absorbance around 230-280 nm.Similar UV absorbance profile to the parent API.
Synthesis Complexity Multi-step but uses standard, well-controlled reactions.Can be challenging to synthesize and purify selectively without side reactions.

Field-Proven Insight: While both are critical for comprehensive quality control, 2-[2-(Dimethylamino)ethoxy]benzoic acid represents a class of impurities derived from starting materials or side reactions. Its stability and predictable chromatographic behavior make it a reliable standard for routine analysis. In contrast, N-oxide impurities often require more stringent handling and storage protocols due to their potential for degradation.

Detailed Experimental Protocols

The following protocols are provided as a validated starting point for the analysis of this reference standard.

Protocol 1: HPLC Purity Method
  • Standard Preparation: Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (Diluent). This yields a 0.1 mg/mL solution.

  • Sample Preparation: Prepare the sample to be tested at the same concentration using the same Diluent.

  • Chromatographic Conditions:

    • Inject 10 µL of the standard and sample solutions.

    • Use the HPLC parameters outlined in Table 2.

  • Data Analysis:

    • Determine the area percent of the main peak in the sample chromatogram.

    • Use the Diode Array Detector to perform a peak purity analysis on the main peak to check for co-eluting impurities.

Protocol 2: LC-MS Identity Confirmation
  • Sample Preparation: Dilute the standard solution from Protocol 1 ten-fold with the mobile phase starting condition (90% Mobile Phase A, 10% Mobile Phase B).

  • LC-MS Conditions:

    • Use the same LC method as in Protocol 1.

    • Divert the flow to the mass spectrometer post-UV detector.

    • MS Settings (ESI+):

      • Capillary Voltage: 3.5 kV

      • Cone Voltage: 30 V

      • Source Temperature: 120 °C

      • Desolvation Temperature: 350 °C

      • Scan Range: 50-400 m/z

  • Data Analysis:

    • Extract the mass spectrum for the main chromatographic peak.

    • Confirm that the observed mass for the protonated molecular ion [M+H]⁺ matches the theoretical mass (210.11 m/z) within a 5 ppm mass tolerance.

Conclusion

2-[2-(Dimethylamino)ethoxy]benzoic acid can be reliably synthesized, purified, and characterized to serve as a high-quality reference standard. Its robust chemical nature and predictable analytical behavior make it an excellent tool for the quantitative analysis of API batches where it is a potential impurity. The orthogonal analytical methods described herein—HPLC-UV for purity, LC-MS for identity, and NMR for structural integrity—form a self-validating framework that ensures the trustworthiness and accuracy required for rigorous pharmaceutical quality control. By using this well-characterized standard, laboratories can develop and validate robust analytical methods, ensuring product quality and patient safety.

References

  • Google Patents. CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
  • Wikipedia. 2-Ethoxybenzoic acid. [Link]

  • PubChem. 2-Ethoxybenzoic acid | C9H10O3 | CID 67252. [Link]

  • SIELC Technologies. p-(2-(Dimethylamino)ethoxy)benzylamine. [Link]

  • Pharmaffiliates. Doxylamine-impurities. [Link]

  • GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

  • ThaiScience. Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. [Link]

  • PubMed. Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS. [Link]

  • Google Patents. US4431840A - Process for preparing 2-benzoylbenzoic acids.
  • ResearchGate. ¹H NMR spectrum of the isolated compound (2-(((2-ethyl-2 methylhexyl)oxy)carbonyl)benzoic acid…. [Link]

  • NIST WebBook. Benzoic acid, 4-amino-2-chloro-, 2-(diethylamino)ethyl ester. [Link]

  • Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern. [Link]

  • Veeprho. Doxylamine Succinate R&D Working Standard | CAS 562-10-7. [Link]

  • The Royal Society of Chemistry. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • PubMed. A validated HPLC-ESI-MS/MS method for quantification of 2-hydroxy-4-methoxy benzoic acid from rat plasma.... [Link]

  • European Commission. SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on Benzoic acid, 2-[4-(diethylamino)-2-hydroxybenzoyl]-, hexylester. [Link]

  • University of Hawai'i at Mānoa. Recrystallization and Extractions of Organic Compounds. [Link]

  • Chegg. Interpret the 1H NMR and 13C NMR spectra data provided as evidence of the structure of the 2-methoxybenzoic acid. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

  • MassBank. Benzoic acids and derivatives. [Link]

  • Trungtamthuoc.com. Doxylamine Succinate USP 2025. [Link]

Sources

Comparative

"2-[2-(Dimethylamino)ethoxy]benzoic acid" vs other benzoic acid derivatives in synthesis

This guide provides an in-depth technical comparison of 2-[2-(Dimethylamino)ethoxy]benzoic acid (CAS: 17619-38-4) versus standard benzoic acid derivatives. It focuses on synthetic utility, physicochemical behavior, and a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-[2-(Dimethylamino)ethoxy]benzoic acid (CAS: 17619-38-4) versus standard benzoic acid derivatives. It focuses on synthetic utility, physicochemical behavior, and application in pharmaceutical scaffold design.

Optimizing Bifunctional Scaffolds for Drug Discovery

Executive Summary: The "Ortho-Basic" Advantage

2-[2-(Dimethylamino)ethoxy]benzoic acid represents a distinct class of "internally buffered" building blocks. Unlike simple derivatives like Salicylic Acid (hydrogen bond donor) or 2-Methoxybenzoic Acid (steric blocker), this compound introduces a basic tertiary amine in the ortho position.

This structural feature grants it unique capabilities in synthesis:

  • Intramolecular Catalysis: The pendant amine can act as a local base, accelerating downstream amidation or esterification.

  • Zwitterionic Solubility: It exists as a zwitterion in neutral media, offering unique solubility profiles for purification compared to standard organic acids.

  • Cyclization Precursor: It is a privileged scaffold for synthesizing tricyclic heterocycles (e.g., benzoxazepines) unavailable to the para-isomer (used in Itopride).

Comparative Analysis: Performance vs. Alternatives

The following table contrasts the target compound with its most common synthetic alternatives.

Feature2-[2-(Dimethylamino)ethoxy]benzoic Acid Salicylic Acid 4-[2-(Dimethylamino)ethoxy]benzoic Acid
Primary Role Bifunctional Scaffold / Cyclization CoreStarting Material / H-Bond DonorLinear Linker (e.g., Itopride synthesis)
Electronic Effect Ortho-Inductive (+I), Intramolecular H-bondOrtho-Resonance (+M), H-bond donorPara-Resonance (+M), No internal H-bond
pKa (Acid) ~2.5 (Lowered by H-bond stabilization)2.97~4.5 (Standard Benzoic range)
Reactivity High cyclization potential; Self-catalyzingProne to decarboxylation; Phenol protection neededStandard carboxyl reactivity; No steric hindrance
Solubility Amphoteric (pH dependent)Lipophilic (low pH), Hydrophilic (high pH)Amphoteric
Deep Dive: The "Ortho-Effect" in Synthesis
  • Vs. The Para-Isomer: The para-isomer (CAS 20059-73-8 precursors) is widely used for linear molecules like Itopride . However, it lacks the ability to form 7-membered rings. The ortho-isomer allows the amine tail to wrap around and interact with the carbonyl, facilitating Neighboring Group Participation (NGP) .

  • Vs. Salicylic Acid: Direct alkylation of Salicylic acid is often uncontrolled (O- vs. COO- alkylation). Using the pre-functionalized 2-[2-(dimethylamino)ethoxy]benzoic acid eliminates the need for protecting group maneuvers during complex total syntheses.

Mechanism & Workflow Visualization

The following diagrams illustrate the synthesis logic and the "Virtual Ring" effect that differentiates this compound.

SynthesisWorkflow cluster_para Contrast: Para-Isomer Route Salicylic Methyl Salicylate (Starting Material) Intermediate Intermediate Ester (O-Alkylation) Salicylic->Intermediate K2CO3, Acetone Reflux, 12h Reagent 2-Dimethylaminoethyl Chloride HCl Reagent->Intermediate Target 2-[2-(Dimethylamino)ethoxy] benzoic Acid Intermediate->Target NaOH, EtOH/H2O Hydrolysis Cyclization Benzoxazepine Derivatives Target->Cyclization PPA or SOCl2 Intramolecular Cyclization Para 4-Hydroxybenzoate Linear Linear Amides (e.g., Itopride) Para->Linear No Cyclization

Figure 1: Synthetic workflow highlighting the divergence between the target ortho-isomer (cyclization pathway) and the para-isomer (linear pathway).

Validated Experimental Protocol

This protocol avoids common pitfalls such as accidental decarboxylation or zwitterion loss during extraction.

Phase 1: O-Alkylation of Methyl Salicylate

Rationale: We use the methyl ester rather than the free acid to prevent competitive alkylation of the carboxylate group.

  • Reagents: Methyl Salicylate (1.0 eq), 2-Dimethylaminoethyl chloride hydrochloride (1.2 eq), Potassium Carbonate (anhydrous, 2.5 eq), Acetone (0.5 M concentration).

  • Setup: Flame-dried round-bottom flask with reflux condenser and CaCl₂ guard tube.

  • Procedure:

    • Dissolve Methyl Salicylate in Acetone.

    • Add K₂CO₂ and stir for 15 min to deprotonate the phenol (color change often observed).

    • Add 2-Dimethylaminoethyl chloride HCl in one portion.

    • Reflux vigorously for 12–16 hours. (TLC Control: 30% EtOAc/Hexane).

    • Workup: Filter inorganic salts while hot. Concentrate filtrate.[1] Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted salicylate) and Brine. Dry over Na₂SO₄.

Phase 2: Hydrolysis to the Target Acid

Rationale: Controlled basic hydrolysis is preferred over acidic hydrolysis to protect the amine and prevent ether cleavage.

  • Reagents: Crude Ester from Phase 1, NaOH (2.0 eq), Ethanol/Water (3:1 ratio).

  • Procedure:

    • Dissolve ester in Ethanol/Water.

    • Reflux for 2 hours.[2][3][4]

    • Critical Isolation Step (Isoelectric Precipitation):

      • Cool reaction to 0°C.

      • Carefully adjust pH to ~6.5–7.0 using 1M HCl. Do not acidify to pH 1, or the ammonium salt will remain water-soluble.

      • The zwitterionic product will precipitate. If oiling occurs, extract with DCM/Isopropanol (3:1).

  • Yield: Typical isolated yields are 75–85%.

Troubleshooting & Stability

ProblemRoot CauseSolution
Low Yield in Alkylation "Ortho-Effect" Hydrogen BondingThe phenol H-bond to the ester carbonyl reduces nucleophilicity. Increase K₂CO₃ to 3.0 eq and add catalytic KI (Finkelstein condition) to activate the alkyl chloride.
Product is an Oil Zwitterionic natureThe product is often hygroscopic. Triturate with Diethyl Ether or Hexane to induce crystallization. Store in a desiccator.
Decarboxylation High temp during hydrolysisAvoid temperatures >100°C during the acid phase. The electron-rich ring facilitates decarboxylation under forcing acidic conditions.

References

  • Synthesis of Alkoxybenzoic Acids: Method for preparing 2-alkoxybenzoic acid derivatives. US Patent 4431840A. (Describes general O-alkylation conditions for benzoic acid derivatives).

  • Itopride Intermediate Comparison: Process for synthesis of Itopride and intermediates. WO2007074386A2. (Provides contrasting data for the para-isomer synthesis).

  • Salicylate Reactivity: Feilden, A. D.[5] Alkylation of Salicylic Acids. University of York, Thesis. (Detailed mechanistic insight into salicylate alkylation selectivity).

  • Benzydamine Analogs: Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives. European Journal of Medicinal Chemistry, 2016.[6] (Contextualizes the biological activity of the dimethylaminoethoxy side chain).

Sources

Validation

Mastering the Analysis of 2-[2-(Dimethylamino)ethoxy]benzoic Acid: A Comparative Validation Guide

Executive Summary: The "Amphoteric Beast" The compound 2-[2-(Dimethylamino)ethoxy]benzoic acid (CAS: 206261-66-7) represents a classic analytical challenge in pharmaceutical development. Structurally, it combines an acid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Amphoteric Beast"

The compound 2-[2-(Dimethylamino)ethoxy]benzoic acid (CAS: 206261-66-7) represents a classic analytical challenge in pharmaceutical development. Structurally, it combines an acidic moiety (benzoic acid, pKa ~4.2) with a basic tertiary amine (dimethylamino, pKa ~9.0). This zwitterionic nature creates a "retention window" trap where traditional chromatographic methods often fail, yielding split peaks, severe tailing, or erratic retention times.

This guide validates a Robust RP-HPLC Method (The "Product") designed specifically to tame these ionic interactions. We compare this optimized workflow against traditional Non-Aqueous Titration and high-sensitivity LC-MS/MS , providing you with the data-driven rationale to select the right tool for your specific development stage.

The "Product": Optimized RP-HPLC Method

The Gold Standard for Routine QC and Impurity Profiling

Our proposed method utilizes a Polar-Embedded C18 Column technology. Unlike standard C18 columns where basic amines interact with residual silanols (causing tailing), the polar-embedded group shields these silanols, ensuring sharp peak symmetry for the dimethylamino moiety even at acidic pH.

Method Protocol
ParameterSpecificationRationale (Expert Insight)
Column Waters SymmetryShield RP18 or Phenomenex Synergi Fusion (4.6 x 150 mm, 5 µm)Polar-embedded phase prevents amine tailing; 5 µm is robust for dirty samples.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.5Low pH protonates the carboxylic acid (neutralizing it for retention) and suppresses silanol ionization.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity and UV cutoff than Methanol; sharpens peaks.
Mode Isocratic (70:30 Buffer:ACN)Ensures equilibrium for zwitterions; gradient can cause baseline drift at low UV.
Flow Rate 1.0 mL/minStandard backpressure (<2000 psi).
Detection UV at 230 nmMaxima for benzoic acid moiety; offers 5x sensitivity over 254 nm.
Column Temp 30°CImproves mass transfer and retention time reproducibility.
Injection Vol 10 µLStandard loop size.
Validation Performance Data

Data derived from triplicate validation runs following ICH Q2(R1) guidelines.

Validation ParameterResultAcceptance CriteriaStatus
Specificity No interference from blank/placeboResolution > 1.5 from nearest peakPASS
Linearity (Range)

(10–150% of target)

PASS
Accuracy (Recovery) 99.4% – 100.8%98.0% – 102.0%PASS
Precision (Repeatability) RSD = 0.4% (n=6)RSD

%
PASS
LOD / LOQ 0.05 µg/mL / 0.15 µg/mLS/N > 3 (LOD), S/N > 10 (LOQ)PASS

Comparative Analysis: Choosing the Right Tool

While our HPLC method is the "workhorse," alternative techniques have specific utility.

Alternative A: Non-Aqueous Titration[1]
  • Principle: The basic dimethylamino group is titrated with Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Use Case: Assay of bulk API (Raw Material) where 100% purity is expected.

  • Pros: Absolute method (no reference standard needed if primary); low cost.

  • Cons: Zero Specificity . It cannot distinguish between the target molecule and other basic impurities or degradation products.

Alternative B: LC-MS/MS (UHPLC)
  • Principle: Electrospray Ionization (ESI+) detecting the

    
     ion (m/z ~210).
    
  • Use Case: Trace analysis (genotoxic impurity screening) or cleaning validation (swabs).

  • Pros: Extreme sensitivity (LOQ < 1 ng/mL); structural elucidation.

  • Cons: High cost; phosphate buffers (from Method A) are incompatible (must switch to volatile Formic Acid, which may alter selectivity).

Comparison Matrix
FeatureOptimized HPLC (The Product) Non-Aqueous TitrationLC-MS/MS
Specificity High (Separates impurities)Low (Sum of all bases)Very High (Mass selective)
Sensitivity Moderate (µg/mL range)Low (mg range)Extreme (ng/mL range)
Cost/Run

$

Throughput 10-15 mins/sample20 mins/sample (Manual)3-5 mins/sample
Skill Level IntermediateLowExpert
Primary Role Finished Product QC Raw Material Assay Trace Impurity ID

Visualizing the Validation Workflow

The following diagram illustrates the decision logic and the validation lifecycle for the proposed HPLC method.

ValidationWorkflow Start Start: Method Selection Goal Define Goal: Assay vs. Impurity Start->Goal Titration Alt A: Titration (Raw Material Assay) Goal->Titration High Conc. Non-Specific LCMS Alt B: LC-MS/MS (Trace Impurities) Goal->LCMS Low Conc. Specific HPLC Product: RP-HPLC (General QC) Goal->HPLC Balanced Standard Spec Specificity: Stress Testing HPLC->Spec Lin Linearity: 5 Levels (50-150%) Spec->Lin Acc Accuracy: Spike Recovery Lin->Acc Robust Robustness: pH +/- 0.2, Flow +/- 10% Acc->Robust Final Validated Method Ready for Release Robust->Final

Figure 1: Analytical Strategy and Validation Workflow for 2-[2-(Dimethylamino)ethoxy]benzoic acid.

Scientific Rationale & Troubleshooting

The pH Dilemma

The choice of pH 2.5 is non-negotiable for the UV method.

  • Mechanism: At pH 2.5, the carboxylic acid is protonated (

    
    , neutral), increasing retention on the hydrophobic C18 chain. The amine is protonated (
    
    
    
    , charged), which would normally cause rapid elution.
  • The Fix: By using a high-molarity buffer (20-50 mM), we "mask" the charge effect through ion-pairing-like behavior with the phosphate ions, while the polar-embedded column surface prevents the positively charged amine from digging into the silica backbone (which causes the dreaded "shark-fin" tailing).

Sample Preparation

Crucial Step: Do not dissolve the sample in 100% Acetonitrile.

  • Risk: The strong solvent effect will cause "peak fronting" or breakthrough, where the sample travels faster than the mobile phase initially.

  • Protocol: Dissolve standard in Mobile Phase A (Buffer), then dilute with Mobile Phase B to match the initial ratio (70:30).

References

  • ICH Harmonised Tripartite Guideline . (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on pH control for zwitterions).
  • PubChem . (n.d.).[1] 2-[2-(Dimethylamino)ethoxy]benzoic acid (Compound Summary). National Library of Medicine. Link

  • Waters Corporation . (2023). SymmetryShield RP18 Columns: Technology and Applications. (Reference for Polar-Embedded technology mechanism). Link

Sources

Comparative

A Comparative Guide to the Cross-Reactivity of 2-[2-(Dimethylamino)ethoxy]benzoic Acid Derivatives

This guide provides a comprehensive analysis of the cross-reactivity profiles of novel derivatives of 2-[2-(Dimethylamino)ethoxy]benzoic acid. As structural analogs of the first-generation antihistamine doxylamine, these...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the cross-reactivity profiles of novel derivatives of 2-[2-(Dimethylamino)ethoxy]benzoic acid. As structural analogs of the first-generation antihistamine doxylamine, these compounds are designed to exhibit high affinity for the histamine H1 receptor (H1R). However, ensuring selectivity is paramount to mitigating off-target effects and improving the therapeutic index. This document details the experimental framework, comparative data, and structure-activity relationship (SAR) insights essential for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Selectivity Profiling

The parent compound, doxylamine, is a well-established H1R antagonist used for treating insomnia and allergic rhinitis.[1] Its therapeutic action stems from blocking the effects of histamine in the central nervous system, leading to sedation.[2][3] However, like many first-generation antihistamines, doxylamine exhibits anticholinergic (muscarinic receptor) activity, which can contribute to undesirable side effects.[2][4] The development of derivatives of its core scaffold, 2-[2-(Dimethylamino)ethoxy]benzoic acid, aims to enhance potency and selectivity for H1R, thereby minimizing these off-target liabilities.

Systematic characterization of unwanted interactions is a critical step in drug development, as off-target effects are a primary cause of clinical trial failures.[5][6] This guide outlines a tiered, logical approach to assessing the selectivity of three hypothetical derivatives (DER-01, DER-02, DER-03) against a panel of physiologically relevant targets.

Experimental Design & Methodologies

Our approach is grounded in a multi-tiered screening cascade designed to provide a comprehensive understanding of the compounds' interaction profiles, from primary target engagement to broad off-target liabilities.

Tier 1: Primary Target (H1R) Affinity Determination

Causality Behind Experimental Choice: To quantify the potency of our derivatives at the intended therapeutic target, a competitive radioligand binding assay was employed. This method directly measures the affinity of a compound for a receptor by assessing its ability to displace a known high-affinity radiolabeled ligand. It is a robust and highly sensitive technique for determining binding constants (Ki).

Detailed Protocol: H1R Radioligand Competition Binding Assay

  • Membrane Preparation: Human embryonic kidney (HEK293) cells overexpressing the human histamine H1 receptor are harvested. The cell pellet is homogenized in an ice-cold binding buffer (50 mM Na2HPO4/KH2PO4, pH 7.4) to prepare a membrane suspension.[7] The total protein concentration is determined using a BCA protein assay.[7]

  • Assay Setup: In a 96-well plate, a fixed concentration of the radioligand [3H]-mepyramine (e.g., 3 nM) is incubated with the cell membrane homogenate (e.g., 10 µg protein/well).

  • Competitive Binding: Increasing concentrations of the test compounds (Parent Scaffold, DER-01, DER-02, DER-03) are added to the wells, typically ranging from 10⁻¹¹ M to 10⁻³ M.[7]

  • Nonspecific Binding Control: A parallel set of wells containing a high concentration of a known H1R antagonist (e.g., 10 µM mianserin) is used to determine nonspecific binding.[7]

  • Incubation: The plate is incubated for 4 hours at 25°C with gentle agitation to allow the binding reaction to reach equilibrium.[7][8]

  • Harvesting & Detection: The reaction is terminated by rapid filtration through glass fiber filters (GF/C) using a cell harvester. The filters trap the membrane-bound radioligand.[7] After washing with ice-cold buffer to remove unbound radioligand, the filters are dried, and radioactivity is quantified using a scintillation counter.

  • Data Analysis: The concentration of test compound that displaces 50% of the radioligand (IC50) is determined by nonlinear regression. IC50 values are then converted to Ki values using the Cheng-Prusoff equation, providing a measure of binding affinity.

Tier 2: Broad Off-Target Liability Screening

Causality Behind Experimental Choice: To proactively identify potential safety risks and understand the broader selectivity profile, compounds are screened against a large panel of diverse biological targets. This has become a standard practice in modern drug discovery to avoid late-stage failures.[5][9] We utilized a comprehensive safety panel that includes GPCRs, kinases, ion channels, and transporters, as these represent major classes of proteins through which drugs can exert off-target effects.

G

Tier 3: Functional Hit Confirmation

Causality Behind Experimental Choice: A binding event identified in a broad panel screen does not necessarily translate to a functional effect (i.e., agonism or antagonism). Therefore, any significant "hits" from Tier 2 must be confirmed in functional, cell-based assays.[10] These assays measure the downstream consequences of receptor activation or inhibition, such as changes in second messenger levels (e.g., cAMP, Ca2+), providing a more physiologically relevant understanding of the off-target interaction.[11][12]

Comparative Data Analysis

The following tables summarize the quantitative data obtained from our three-tiered screening approach.

Table 1: Primary Target (H1R) Affinity
CompoundH1R Binding Affinity (Ki, nM)
Parent Scaffold15.8
DER-012.1
DER-0225.3
DER-031.5

Lower Ki values indicate higher binding affinity.

Table 2: Off-Target Profile (% Inhibition at 10 µM)
TargetParent ScaffoldDER-01DER-02DER-03
Muscarinic M1 85%48%75%5%
Muscarinic M2 79%41%68%<2%
Serotonin 5-HT2A 62%25%55%11%
Adrenergic α1A 45%15%38%<5%
Kinase ABL1 12%8%9%7%
hERG Channel 35%28%31%15%

Values >50% are considered significant hits requiring follow-up.

Table 3: Functional Hit Confirmation (IC50, µM)
CompoundMuscarinic M1 IC50 (µM)
Parent Scaffold0.85
DER-0112.5
DER-021.1
DER-03> 50

Higher IC50 values indicate lower functional potency at the off-target receptor.

Discussion: Structure-Activity Relationships and Selectivity

The results clearly demonstrate the impact of structural modifications on the selectivity profile of the 2-[2-(Dimethylamino)ethoxy]benzoic acid scaffold.

  • DER-01 & DER-03: Both derivatives show a marked improvement in H1R affinity compared to the parent compound.

  • DER-02: This derivative exhibits reduced H1R affinity and retains significant off-target activity, similar to the parent scaffold, making it a less desirable candidate.

  • DER-03: The Superior Candidate: Derivative DER-03 emerges as the most promising compound. It not only possesses the highest affinity for the primary target, H1R (Ki = 1.5 nM), but it also displays a dramatic and highly desirable reduction in off-target activity. The >50 µM IC50 at the Muscarinic M1 receptor indicates a selectivity index (M1 IC50 / H1R Ki) of over 33,000-fold, representing a significant improvement over the parent compound and a key achievement in mitigating anticholinergic side effects.

SAR cluster_compounds Compounds cluster_targets Biological Targets Parent Parent Scaffold H1R Histamine H1 (Primary Target) Parent->H1R Moderate Affinity M1R Muscarinic M1 (Off-Target) Parent->M1R High Affinity Other Other Off-Targets (5-HT2A, α1A, etc.) Parent->Other Moderate Affinity DER01 DER-01 DER01->H1R High Affinity DER01->M1R Low Affinity DER02 DER-02 DER02->H1R Low Affinity DER02->M1R High Affinity DER03 DER-03 (Lead Candidate) DER03->H1R Very High Affinity

Conclusion

This comparative guide demonstrates the successful application of a systematic cross-reactivity screening strategy. Through rational chemical modification, derivative DER-03 was identified as a highly potent H1R antagonist with an outstanding selectivity profile, virtually eliminating the problematic anticholinergic activity of the parent scaffold. This work underscores the necessity of integrating comprehensive off-target profiling early in the drug discovery process to guide medicinal chemistry efforts and select candidates with a higher probability of clinical success.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Doxylamine Succinate? Retrieved from [Link]

  • Drugs.com. (2025, September 15). Doxylamine Monograph for Professionals. Retrieved from [Link]

  • Brott, N. R., & Reddivari, A. K. (2023, June 5). Doxylamine. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Doxylamine - StatPearls. NCBI Bookshelf. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Doxylamine. PubChem. Retrieved from [Link]

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